2-(3-Bromophenyl)-4,6-dichloropyrimidine
Beschreibung
BenchChem offers high-quality 2-(3-Bromophenyl)-4,6-dichloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-4,6-dichloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-4,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)10-14-8(12)5-9(13)15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZMHKMMDYJJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Bromophenyl)-4,6-dichloropyrimidine chemical structure and properties
The following technical guide details the structural analysis, synthesis, and reactivity profile of 2-(3-Bromophenyl)-4,6-dichloropyrimidine , a specialized heterocyclic building block.
Primary Classification: Halogenated Heterocyclic Scaffold
Role: Electrophilic Intermediate for Medicinal Chemistry (
Executive Summary
2-(3-Bromophenyl)-4,6-dichloropyrimidine is a high-value pharmacophore scaffold characterized by three distinct points of reactivity. Its structure combines an electron-deficient pyrimidine core with a meta-brominated phenyl substituent. This specific substitution pattern allows for orthogonal functionalization : the 4,6-dichloro positions are highly susceptible to Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(3-Bromophenyl)-4,6-dichloropyrimidine |
| Molecular Formula | |
| Molecular Weight | 303.97 g/mol |
| CAS Number | Not widely listed; Analogous to 146533-41-7 (5-isomer) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Structural Analysis[3][4]
-
Pyrimidine Core (C4/C6): The nitrogen atoms at positions 1 and 3 withdraw electron density, making carbons 4 and 6 highly electrophilic. The chlorine atoms at these positions are excellent leaving groups.
-
2-Aryl Substituent: The phenyl ring at position 2 extends the conjugated
-system, increasing lipophilicity. -
3-Bromo Substituent: Located at the meta position of the phenyl ring, the bromine atom is electronically decoupled from the pyrimidine resonance system, preserving its integrity during pyrimidine manipulations until specifically activated by metal catalysis.
Synthesis Pathway
The synthesis of 2-(3-Bromophenyl)-4,6-dichloropyrimidine follows a convergent route involving the condensation of an amidine with a malonate derivative, followed by chlorination.
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthesis pathway from 3-bromobenzonitrile.
Detailed Protocol
Step 1: Formation of the Pyrimidine Core
Objective: Synthesize 2-(3-bromophenyl)-4,6-dihydroxypyrimidine.
-
Reagents: 3-Bromobenzamidine hydrochloride (1.0 eq), Diethyl malonate (1.1 eq), Sodium ethoxide (2.5 eq).
-
Solvent: Anhydrous Ethanol.
-
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol under
. -
Add 3-Bromobenzamidine hydrochloride and stir for 15 minutes to liberate the free base.
-
Add Diethyl malonate dropwise.
-
Heat the mixture to reflux (
) for 4–6 hours. A heavy precipitate (sodium salt of the pyrimidine) typically forms. -
Workup: Cool to room temperature. Remove solvent in vacuo. Dissolve residue in water and acidify to pH 3–4 with 2N HCl. Collect the precipitated dihydroxy intermediate by filtration.
-
Yield Target: >80%.
-
Step 2: Chlorination (Deoxychlorination)
Objective: Convert the 4,6-dihydroxy (tautomeric with 4,6-dione) intermediate to the 4,6-dichloro target.
-
Reagents: Dihydroxy intermediate (1.0 eq), Phosphorus oxychloride (
, excess, solvent/reagent), N,N-Dimethylaniline (catalytic). -
Procedure:
-
Place the dried dihydroxy intermediate in a round-bottom flask.
-
Add
(approx. 5–10 mL per gram of substrate). -
Add catalytic N,N-Dimethylaniline (accelerates the reaction).
-
Reflux (
) for 3–12 hours until the solid completely dissolves and evolution of HCl gas ceases. -
Quenching (Critical Safety): Cool the mixture. Remove excess
by rotary evaporation. Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!). -
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated
and brine. Dry over .[1] -
Purification: Recrystallization from hexane/DCM or flash chromatography (SiO2, Hexane/EtOAc).
-
Reactivity & Derivatization Strategies
The molecule presents a "Reactivity Hierarchy" that allows for sequential, controlled modification.
Reactivity Hierarchy
-
Most Reactive: C4/C6 Chlorine atoms (
). -
Moderately Reactive: C3-Phenyl Bromine (Pd-catalyzed coupling).
-
Least Reactive: C2/C5 Pyrimidine carbons (Stable).
Strategy 1: Nucleophilic Aromatic Substitution ( )
The C4 and C6 positions are chemically equivalent due to the symmetry of the pyrimidine ring.
-
Mono-substitution: Controlled by stoichiometry (1.0 eq nucleophile) and temperature (
to RT). This yields a 4-amino-6-chloro derivative. -
Di-substitution: Requires excess nucleophile and heat (
).
Key Insight: The first substitution deactivates the ring slightly, making the second substitution slower. This allows for the synthesis of "unsymmetrical" pyrimidines (e.g., 4-morpholino-6-piperazinyl).
Strategy 2: Palladium-Catalyzed Coupling
The 3-bromophenyl moiety remains intact during mild
-
Chemoselectivity Warning: While Ar-Br is typically more reactive than Ar-Cl in Pd-coupling, the heteroaryl chlorides at C4/C6 are highly activated for oxidative addition.
-
Recommendation: Perform
reactions first to replace the reactive chlorines with non-leaving groups (amines, ethers). Once the pyrimidine is stabilized, perform the Pd-coupling at the phenyl bromide.
Functionalization Workflow (DOT Visualization)
Figure 2: Chemoselective derivatization map. Solid lines indicate preferred synthetic order.
References
- Pyrimidine Synthesis Principles: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.
-
Chlorination Protocols: Process for the preparation of 4,6-dichloropyrimidine. European Patent EP1273574B1.
- SNAr Selectivity:Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine. Journal of Organic Chemistry. (General principles of chloropyrimidine reactivity).
-
Related Analog Synthesis: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (Methodology adapted for the 2-isomer).
Sources
An In-depth Technical Guide on 2-Aryl-4,6-dichloropyrimidine Building Blocks for Medicinal Chemistry
Introduction: The Privileged Role of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing enzyme inhibitors.[3] Among the vast landscape of pyrimidine-based structures, the 2-aryl-4,6-dichloropyrimidine core has emerged as a particularly versatile and powerful building block for the development of targeted therapeutics, especially kinase inhibitors.[1][3]
The rationale behind the utility of this specific scaffold lies in its unique combination of structural and electronic properties. The pyrimidine core can effectively mimic the purine ring of ATP, enabling competitive binding within the hinge region of kinases.[1] The chlorine atoms at the 4 and 6 positions serve as reactive handles for introducing a diverse array of functional groups through nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the systematic exploration of chemical space and the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The aryl group at the 2-position provides an additional vector for modification, often playing a crucial role in establishing key interactions with the target protein.
This guide will provide a comprehensive overview of the synthesis, reactivity, and application of 2-aryl-4,6-dichloropyrimidine building blocks in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and showcase how this scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
Synthesis of the 2-Aryl-4,6-dichloropyrimidine Core
The construction of the 2-aryl-4,6-dichloropyrimidine scaffold is typically achieved through a multi-step sequence starting from readily available precursors. The most common and efficient method involves the chlorination of a 2-aryl-4,6-dihydroxypyrimidine intermediate.
A general synthetic approach involves the condensation of an aryl amidine with a malonic acid derivative to form the 2-aryl-4,6-dihydroxypyrimidine. This is followed by a chlorination step, often employing reagents like phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack reagent, to yield the desired 2-aryl-4,6-dichloropyrimidine.[6]
Caption: General synthetic workflow for 2-aryl-4,6-dichloropyrimidines.
Experimental Protocol: Synthesis of 2-Aryl-4,6-dichloropyrimidine
Step 1: Synthesis of 2-Aryl-4,6-dihydroxypyrimidine
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add the appropriate aryl amidine hydrochloride (1.0 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
Filter the solid, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2-aryl-4,6-dihydroxypyrimidine.
Step 2: Chlorination to 2-Aryl-4,6-dichloropyrimidine
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-aryl-4,6-dihydroxypyrimidine (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or triethylamine (0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-4,6-dichloropyrimidine.
Reactivity and Functionalization: The Power of Nucleophilic Aromatic Substitution (SNAr)
The key to the utility of 2-aryl-4,6-dichloropyrimidines lies in the reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).[4] The electron-deficient nature of the pyrimidine ring, due to the two electronegative nitrogen atoms, activates the chloro-substituents towards nucleophilic attack.[4][7]
Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[4][8] In the case of 4,6-dichloropyrimidines, the two reactive centers are electronically equivalent, which simplifies the initial mono-substitution.[5] However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom, potentially requiring different reaction conditions for the di-substitution.[5]
This differential reactivity allows for a sequential and controlled introduction of different nucleophiles, leading to a wide array of unsymmetrically substituted pyrimidines. This is a powerful strategy in medicinal chemistry for optimizing ligand-target interactions.
Caption: Sequential SNAr functionalization of 2-aryl-4,6-dichloropyrimidines.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantyl-containing amines | Mono-aminated pyrimidine | K₂CO₃, DMF, 140 °C, 24 h | 60-99% | [5] |
| 2,4-Dichloropyrimidine | Various amines | Mono-aminated pyrimidine | Isopropanol, DIPEA | Varies | [1] |
| 4,6-Dichloropyrimidin-5-amine | Alcohols | 4-Alkoxy-6-chloro-pyrimidin-5-amine | NaOH, Alcohol, RT, 1-3 h | - | [5] |
Experimental Protocol: Sequential SNAr Amination
Step 1: Mono-amination
-
Dissolve the 2-aryl-4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the first amine (1.0-1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Step 2: Di-amination
-
Dissolve the mono-aminated product from Step 1 (1.0 equivalent) in a suitable solvent (e.g., 1,4-dioxane or DMF).
-
Add the second amine (1.2-1.5 equivalents) and a suitable base (e.g., sodium tert-butoxide or potassium carbonate).
-
For less reactive amines, a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos or BINAP) may be required (Buchwald-Hartwig amination).[9]
-
Heat the reaction mixture, typically between 80 °C and 120 °C, until the starting material is consumed.
-
Work-up and purify as described in Step 1 to obtain the unsymmetrically di-substituted 2-arylpyrimidine.
Application in Medicinal Chemistry: Targeting Protein Kinases
The 2-aryl-4,6-dichloropyrimidine scaffold has been extensively utilized in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3][10] The pyrimidine core acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituents at the 2, 4, and 6 positions are then strategically chosen to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Case Study: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. Several potent and selective Aurora kinase inhibitors have been developed based on the 2,4-diaminopyrimidine scaffold, which is readily accessible from 2-substituted-4,6-dichloropyrimidines.[3][11]
For instance, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase activity and reduce levels of MYC oncoproteins.[11] Structure-based drug design led to the identification of a lead compound that potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines.[11]
Caption: A typical drug discovery workflow utilizing the 2-aryl-4,6-dichloropyrimidine scaffold.
Conclusion and Future Perspectives
The 2-aryl-4,6-dichloropyrimidine scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution provide a robust platform for the rapid generation of diverse chemical libraries. The demonstrated success of this scaffold in the development of potent and selective kinase inhibitors underscores its importance in targeted drug discovery.
Future research in this area will likely focus on the development of novel and more efficient methods for the functionalization of the pyrimidine core, including the exploration of C-H activation and late-stage diversification strategies. Furthermore, the application of this scaffold is expected to expand beyond kinase inhibition to other target classes, driven by the ever-present need for new therapeutic agents with improved efficacy and safety profiles. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like the 2-aryl-4,6-dichloropyrimidine will continue to be a cornerstone of successful drug development programs.
References
- BenchChem. (n.d.). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
- 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. (2025, April 3).
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (2026, February 20).
- Srini Chem. (2025, August 2). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Chem-Impex. (n.d.). 2,4-Dichloropyrimidine.
- MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- BenchChem. (n.d.). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Sigma-Aldrich. (n.d.). 4,6-Dichloropyrimidine 97 1193-21-1.
- PMC. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Organic Letters. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- ResearchGate. (2025, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis.
- PubMed. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed. (2018, April 25). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity.
- PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Precision Kinase Targeting: A Technical Guide to Novel Pyrimidine Scaffolds
Executive Summary
The pyrimidine heterocycle remains the "privileged scaffold" of kinase inhibitor discovery due to its structural homology with the adenine ring of ATP.[1][2] However, the low-hanging fruit of simple 2,4-diaminopyrimidines has been harvested. The current frontier lies in fused-ring systems and macrocyclic pyrimidines designed to exploit specific selectivity pockets (e.g., the gatekeeper residue or solvent-front regions) to overcome resistance mutations like EGFR-T790M or ALK-G1202R. This guide provides a technical roadmap for designing, synthesizing, and validating these next-generation scaffolds.
Part 1: The Pyrimidine "Warhead" – Mechanistic Grounding
The Adenine Mimicry Hypothesis
The success of pyrimidine scaffolds rests on their ability to mimic the hydrogen-bonding pattern of ATP's adenine base within the kinase hinge region.
-
The Acceptor: The N1 nitrogen of the pyrimidine ring serves as a hydrogen bond acceptor for the backbone amide nitrogen of the hinge residue (typically Val, Ala, or Leu).
-
The Donor: An exocyclic amino group at C2 or C4 often acts as a hydrogen bond donor to the backbone carbonyl.
Causality in Design: We choose fused systems (e.g., pyrrolo[2,3-d]pyrimidine) not just for bulk, but to alter the electron density of the pyrimidine ring, fine-tuning the pKa of the N1 nitrogen to maximize H-bond strength with the hinge.
Strategic Scaffold Hopping
To move beyond generic Type I inhibitors, we utilize two primary strategies:
-
Fused Heterocycles: Merging the pyrimidine with pyrazole or thiophene rings (e.g., pyrazolo[3,4-d]pyrimidines ) to target the hydrophobic back-pocket.
-
Macrocyclization: Linking the solvent-front substituent to the hinge binder. This "locks" the bioactive conformation, reducing the entropic penalty of binding and often improving selectivity against promiscuous kinases like CDKs.
Part 2: Visualization of the Discovery Workflow
The following diagram outlines the logical flow from scaffold selection to lead optimization, emphasizing the feedback loop between synthesis and ADP-Glo validation.
Figure 1: Iterative workflow for pyrimidine-based kinase inhibitor discovery, integrating computational design with biochemical validation.
Part 3: Synthetic Methodologies
To access novel fused pyrimidines, we employ modular synthetic routes allowing late-stage diversification.
Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This scaffold acts as a bioisostere for the purine core (e.g., Ibrutinib analogs).
-
Core Formation: Condensation of (ethoxymethylene)malononitrile with hydrazine yields the 5-amino-1H-pyrazole-4-carbonitrile intermediate.
-
Cyclization: Refluxing the intermediate with formamide or urea cyclizes the system to form the pyrazolo[3,4-d]pyrimidine core.
-
Chlorination: Treatment with POCl₃ converts the C4-hydroxyl to a chloride, creating a reactive handle.
-
C4-Functionalization (The "Warhead"):
-
Reaction: SNAr displacement or Buchwald-Hartwig amination.
-
Reagents: 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.0 eq), in n-Butanol at 100°C.
-
Why: This installs the group that extends into the solvent front or interacts with the gatekeeper residue.
-
Part 4: The Self-Validating Protocol (ADP-Glo™ Assay)
For biochemical validation, we utilize the ADP-Glo™ Kinase Assay . This is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity.[3][4][5] It is preferred over phospho-antibody assays due to its universality and high Z' factor.
Reagents
-
Kinase Reaction Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[4][5][6][7]
-
Kinase Detection Reagent: Converts ADP to ATP -> Luciferase/Luciferin reaction.[3][4][5][6][7]
Step-by-Step Protocol
-
Enzyme Reaction (5 μL):
-
Dispense 2 μL of compound (diluted in DMSO/Buffer) into 384-well white plates.
-
Add 2 μL of Kinase Enzyme (e.g., EGFR, Src).
-
Add 1 μL of Substrate/ATP mix (ATP concentration should be at
apparent). -
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reaction (5 μL):
-
Detection (10 μL):
Data Analysis:
Calculate % Inhibition using the formula:
Part 5: Data Presentation & SAR Analysis
The following table illustrates a hypothetical Structure-Activity Relationship (SAR) study for a macrocyclic pyrimidine targeting MerTK (Mer Tyrosine Kinase), based on trends seen in compounds like UNC2541.
Table 1: SAR of Macrocyclic Pyrimidine Derivatives against MerTK
| Cmpd ID | R1 (Hinge Binder) | R2 (Solvent Front) | Macrocycle Linker | MerTK IC | Axl IC | Selectivity (Axl/Mer) |
| Ref-1 | 2-amino-pyrimidine | 4-piperazine | None (Linear) | 45 | 120 | 2.6x |
| MP-01 | 2-amino-pyrimidine | 4-piperazine | C4-Alkyl-Amide (8-atom) | 12 | 600 | 50x |
| MP-02 | 2-amino-pyrimidine | 4-piperidine | C4-Alkyl-Amide (8-atom) | 8 | 850 | >100x |
| MP-03 | 2-amino-pyridine | 4-piperidine | C4-Alkyl-Amide (8-atom) | 250 | 1200 | 4.8x |
-
Interpretation:
-
Macrocyclization (MP-01 vs Ref-1): Closing the ring (MP-01) drastically improves potency (45 nM -> 12 nM) and selectivity (2.6x -> 50x). This confirms that pre-organizing the inhibitor into its bioactive conformation reduces the entropic cost of binding.
-
Hinge Interaction (MP-02 vs MP-03): Changing the core from pyrimidine (MP-02) to pyridine (MP-03) results in a loss of the N1-acceptor hydrogen bond, causing a 30-fold drop in potency.
-
Binding Mode Visualization
The diagram below visualizes how the macrocyclic pyrimidine interacts with the kinase active site.
Figure 2: Pharmacophore map showing the "locked" conformation of a macrocyclic pyrimidine in the ATP binding pocket.
References
-
Zhang, W., et al. (2017). Discovery of Macrocyclic Pyrimidines as MerTK-Specific Inhibitors.[9][10][11][12] Journal of Medicinal Chemistry.
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Protocols.
-
Amrhein, J. A., et al. (2025).[13] Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
-
Laufer, S. A., et al. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie.
-
Bologresi, M., et al. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases. MDPI Molecules.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Macrocyclic Pyrimidines as MerTK-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The specific substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. 2-(3-Bromophenyl)-4,6-dichloropyrimidine is a halogenated arylpyrimidine that holds significant potential as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. The presence of reactive chloro groups at the 4 and 6 positions, coupled with the bromo-functionalized phenyl ring at the 2-position, offers multiple points for further chemical modification, enabling the construction of diverse molecular libraries.
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-(3-Bromophenyl)-4,6-dichloropyrimidine. Please note that as this is a novel compound, some of these properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 392324-50-4 (Note: This is an illustrative, unconfirmed CAS number as no official number has been assigned) | [1] |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | Calculated |
| Molecular Weight | 303.97 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Melting Point | Not determined | - |
| Boiling Point | > 300 °C (Predicted) | - |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. (Predicted) | - |
| IUPAC Name | 2-(3-bromophenyl)-4,6-dichloropyrimidine | IUPAC Nomenclature |
Synthetic Protocol: A Reliable Pathway to 2-(3-Bromophenyl)-4,6-dichloropyrimidine
The synthesis of 2-(3-Bromophenyl)-4,6-dichloropyrimidine can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a chlorination step. This approach leverages commercially available starting materials and well-established reaction methodologies, ensuring a high probability of success.
Overall Synthetic Scheme
Sources
Strategic Synthesis and Functionalization of 3-Bromophenyl-Chloropyrimidine Scaffolds
Topic: Heterocyclic Intermediates Containing 3-Bromophenyl and Dichloropyrimidine Moieties Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The structural convergence of 3-bromophenyl and dichloropyrimidine moieties creates a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. This guide analyzes the synthetic logic, regioselectivity control, and experimental protocols required to generate these intermediates.
The core utility lies in the orthogonal reactivity of the halogen substituents:
-
Pyrimidine Chlorines: Highly electrophilic sites for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings.[1] -
Phenyl Bromine: A stable handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
This guide details the production of two primary chemotypes: N-(3-bromophenyl)-chloropyrimidin-amines (via C-N bond formation) and (3-bromophenyl)-chloropyrimidines (via C-C bond formation).[1]
Structural Analysis & Reactivity Profile[1]
Electronic Descriptors and Regioselectivity
The reactivity of 2,4-dichloropyrimidine is governed by the electron-deficient nature of the diazine ring. Nucleophilic attack is kinetically favored at the C4 position due to the para-like relationship with the N1 nitrogen, which stabilizes the Meisenheimer complex more effectively than the ortho-like N3 relationship at C2.
-
C4 Position: Most reactive towards
and oxidative addition (standard conditions).[1] -
C2 Position: Less reactive; typically requires higher temperatures or displacement of the C4-chloride first.[1]
-
3-Bromophenyl Moiety: Acts as a "spectator" during pyrimidine functionalization but serves as a critical vector for extending into the hydrophobic pocket of protein targets (e.g., the "gatekeeper" region in kinases).
Decision Matrix: Scaffold Selection
| Starting Material | Primary Reactivity (C4) | Secondary Reactivity (C2) | Key Application |
| 2,4-Dichloropyrimidine | High (Regioselective) | Moderate | Asymmetric kinase inhibitors (e.g., EGFR, CDK). |
| 4,6-Dichloropyrimidine | High (Symmetrical) | High (Symmetrical) | Symmetric linkers; |
Synthetic Strategies & Protocols
Workflow A: C-N Bond Formation ( )
Target: N-(3-bromophenyl)-2-chloropyrimidin-4-amine This reaction exploits the natural C4-selectivity of 2,4-dichloropyrimidine.[1]
Experimental Protocol
-
Reagents: 2,4-Dichloropyrimidine (1.0 equiv), 3-Bromoaniline (1.0 equiv),
-Diisopropylethylamine (DIPEA, 1.2 equiv). -
Solvent:
-Butanol or Isopropanol (Polar protic solvents stabilize the transition state).[1] -
Conditions: Reflux (
), 4–6 hours.
Step-by-Step Procedure:
-
Charge: Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in
-butanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer. -
Addition: Add 3-bromoaniline (1.72 g, 10 mmol) followed by DIPEA (2.1 mL, 12 mmol).
-
Reaction: Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The C4-substituted product usually appears first.[1]
-
Work-up: Cool to room temperature. The product often precipitates.[1] Filter the solid and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo, dilute with EtOAc, wash with water and brine, dry over
, and purify via flash chromatography ( EtOAc/Hexanes).
Causality & Troubleshooting:
-
Why n-Butanol? High boiling point allows thermal activation without a pressurized vessel, while its polarity assists in proton transfer.
-
Regioselectivity Loss: If significant C2-isomer (bis-substitution) is observed, lower the temperature to
and extend reaction time.
Workflow B: C-C Bond Formation (Suzuki-Miyaura)
Target: 2-Chloro-4-(3-bromophenyl)pyrimidine Selective C4-arylation using 3-bromophenylboronic acid requires careful catalyst control to prevent reaction at the phenyl-bromine bond.[1]
Experimental Protocol
-
Reagents: 2,4-Dichloropyrimidine (1.0 equiv), 3-Bromophenylboronic acid (1.05 equiv),
(2.0 equiv). -
Catalyst:
(5 mol%).[3] -
Solvent: 1,4-Dioxane / Water (4:1).[2]
-
Conditions:
, 12 hours, Inert Atmosphere ( ).
Step-by-Step Procedure:
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.
-
Charge: Add 2,4-dichloropyrimidine, boronic acid, and base to the reaction vessel.
-
Catalyst Addition: Add
quickly to minimize air exposure. -
Reaction: Heat to
. -
Work-up: Dilute with EtOAc, wash with water, and filter through a Celite pad to remove Pd black.
Visualizing the Reaction Logic
The following diagram illustrates the divergent pathways for synthesizing these intermediates, highlighting the regioselectivity decision points.
Figure 1: Divergent synthetic pathways for 2,4-dichloropyrimidine functionalization. Path A and C demonstrate the kinetic preference for C4 substitution.
Advanced Regiocontrol: Reversing the Selectivity
While C4 substitution is standard, accessing the C2-isomer (e.g., N-(3-bromophenyl)-4-chloropyrimidin-2-amine) requires specific engineering.[1]
Strategy: The "Soft" Nucleophile Approach
Recent literature suggests that "soft" nucleophiles (like thiols) or specific catalytic systems can invert selectivity. However, for amines (hard nucleophiles), a blocking strategy is often more reliable.
-
C4-Blocking: React 2,4-dichloropyrimidine with a sacrificial group (e.g., thiomethoxide) at C4.
-
C2-Amination: Perform
or Buchwald-Hartwig at C2 with 3-bromoaniline.[1] -
C4-Deprotection/Activation: Oxidize the C4-SMe to C4-SO2Me (sulfone), making it a hyper-reactive leaving group for the final nucleophile.
References
-
Regioselectivity in SNAr Reactions
-
C2-Selective Cross-Coupling
-
General Pyrimidine Synthesis Protocols
-
Medicinal Chemistry Applications
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
Synthesis Pathways for 2-Substituted-4,6-Dichloropyrimidine Derivatives
This technical guide details the synthesis of 2-substituted-4,6-dichloropyrimidine derivatives, a critical scaffold in medicinal chemistry for the development of kinase inhibitors, antivirals, and agrochemicals.
Executive Summary & Retrosynthetic Analysis
The 4,6-dichloropyrimidine core, functionalized at the C2 position, serves as an electrophilic linchpin. The C4 and C6 chlorines are highly reactive toward nucleophilic aromatic substitution (
The most robust route is De Novo Synthesis , constructing the pyrimidine ring with the C2 substituent already in place, followed by global chlorination. Approaches attempting to selectively mono-substitute 2,4,6-trichloropyrimidine at the C2 position are generally disfavored due to the higher reactivity of the C4/C6 positions.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic breakdown of the target scaffold. The C2 substituent is determined by the choice of amidine/guanidine.
Primary Pathway: De Novo Cyclization & Chlorination
Phase 1: Cyclocondensation
The formation of the pyrimidine ring is achieved via the condensation of diethyl malonate with a suitable amidine (for alkyl/aryl groups), guanidine (for amino groups), or urea (for hydroxy groups).
-
Mechanism: Base-catalyzed nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization and loss of ethanol.
-
Key Reagent: Sodium ethoxide (NaOEt) in absolute ethanol.
Experimental Protocol: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
-
Setup: A dry 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under
atmosphere. -
Reagent Preparation: Dissolve Sodium metal (2.3 equiv) in absolute ethanol to generate fresh NaOEt.
-
Addition: Add Acetamidine hydrochloride (1.1 equiv) to the stirred ethoxide solution. Stir for 30 min to free the amidine base.
-
Cyclization: Add Diethyl malonate (1.0 equiv) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. A white precipitate (the sodium salt of the pyrimidine) will form. -
Workup:
-
Distill off solvent to reduced volume.
-
Quench residue with ice water.[1]
-
Acidify with concentrated HCl to pH 2.0 to precipitate the free 4,6-dihydroxypyrimidine.
-
Filter, wash with cold water, and dry in a vacuum oven at
.
-
Phase 2: Chlorination (The Critical Step)
Conversion of the 4,6-dihydroxy species (which exists in equilibrium with the dione tautomer) to the dichloro derivative requires a potent dehydrating and chlorinating agent. Phosphorus oxychloride (
-
Catalysis: Tertiary amines like
-Dimethylaniline (PhNMe ) or DMF are essential. DMF forms a Vilsmeier-Haack reagent (chloroiminium ion) in situ, significantly lowering the activation energy.
Reaction Mechanism (DOT Visualization)
Figure 2: Mechanistic flow of the POCl3-mediated chlorination.
Experimental Protocol: Synthesis of 2-Methyl-4,6-dichloropyrimidine
Safety Warning:
-
Charge: In a flask equipped with a scrubber (for HCl gas), place 2-methyl-4,6-dihydroxypyrimidine (1.0 equiv).
-
Reagent: Add
(4.0–6.0 equiv). The excess serves as the solvent. -
Catalyst: Add
-Dimethylaniline (1.0 equiv) slowly. Exothermic reaction.[3][4][5] -
Reaction: Heat to reflux (
) for 3–5 hours. The suspension will clear as the chlorinated product forms. -
Monitoring: Check TLC (Hexane/EtOAc 9:1). The polar starting material disappears; a non-polar spot appears.
-
Quenching (Critical):
-
Remove excess
via vacuum distillation (rotary evaporator with strictly anhydrous trap). -
Pour the thick syrup slowly onto crushed ice with vigorous stirring. Maintain temperature
to prevent hydrolysis of the product.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification: Wash organics with saturated
, brine, dry over , and concentrate. Recrystallize from hexane or sublime if high purity is required.
Comparative Analysis of Chlorination Conditions
Optimization of the chlorination step is vital for yield and safety. The following table compares common additive systems.
| Additive System | Role | Pros | Cons | Recommended For |
| POCl | Solvent & Reagent | Simple workup | Slow kinetics; requires high temp; lower yields | Small scale, simple substrates |
| POCl | Acid Scavenger | High yields; buffers HCl evolution | Amine residue can be hard to remove; toxic | Standard Laboratory Scale |
| POCl | Vilsmeier Reagent | Fast reaction; milder temperature | Exothermic induction period; Vilsmeier byproducts | Difficult substrates |
| POCl | Co-chlorinator | Very potent | PCl | Highly unreactive -OH groups |
Alternative Pathway: Nucleophilic Substitution (Not Recommended for C2)
While it is possible to start with 2,4,6-trichloropyrimidine and attempt to substitute the C2 chlorine, this route is generally flawed for 2-substituted targets.
-
Reactivity Order: The electron density in trichloropyrimidine makes the C4 and C6 positions more electrophilic than C2 due to the para-like nitrogen arrangement.
-
Outcome: Reaction with nucleophiles (e.g., amines, alkoxides) typically yields the 4-substituted product or a mixture of 4- and 4,6-disubstituted products.
-
Exception: C2 substitution is only feasible if the C4/C6 positions are blocked or if specific steric/electronic directing groups are employed, which adds unnecessary synthetic steps compared to the De Novo route.
References
-
Review of Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
POCl3 Chlorination Safety & Scale-up: Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Molecules, 2012, 17(4), 4533-4544.[3] [Link][3]
-
Vilsmeier-Haack Mechanism: Rajput, A. P., & Girase, P. D. "Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis." International Journal of Pharmaceutical Sciences and Research, 2013. [Link]
-
Regioselectivity in Pyrimidines: Plé, N., et al. "Metalation of diazines. XI. Directed ortho-lithiation of chloropyrimidines." Journal of Organic Chemistry, 1995. [Link]
-
Synthesis of 2-Amino-4,6-dichloropyrimidine: Organic Syntheses, Coll. Vol. 4, p.245 (1963). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Structure-Activity Relationship (SAR) of 2-Arylpyrimidines: A Comprehensive Guide for Targeted Therapeutics
As application scientists and medicinal chemists, we frequently encounter "privileged scaffolds"—molecular frameworks that serve as versatile foundations for drug discovery. Among these, the 2-arylpyrimidine motif stands out as a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-infective agents[1].
This technical guide dissects the mechanistic rationale, synthetic strategies, and biological validation workflows required to execute a rigorous Structure-Activity Relationship (SAR) campaign around the 2-arylpyrimidine core. We will move beyond simply listing reactions, focusing instead on the causality behind experimental choices and how to build self-validating workflows that ensure data integrity.
Mechanistic Grounding: The Pharmacophore Logic
The enduring utility of the 2-arylpyrimidine scaffold in kinase inhibition stems from its exceptional ability to mimic the adenine ring of ATP. The pyrimidine core acts as the primary anchor, where the N1 and N3 nitrogen atoms engage in critical bidentate or monodentate hydrogen bonds with the backbone amides of the kinase hinge region[2].
The true power of this scaffold, however, lies in its modularity:
-
The C4/C6 Positions: Substituents here (often amines or morpholines) are directed toward the affinity pocket or ribose-binding region. They are critical for establishing potency and tuning the physicochemical properties (e.g., lipid solubility)[2][3].
-
The C2-Aryl Position: This vector projects outward toward the solvent-exposed channel or specificity pocket. Modifying the 2-aryl group is the primary mechanism for driving kinase selectivity, optimizing aqueous solubility, and mitigating metabolic liabilities like Cytochrome P450 (CYP) inhibition[4].
Fig 1: Pharmacophore logic and binding vectors of the 2-arylpyrimidine scaffold in kinase pockets.
Case Study: Overcoming CYP3A4 TDI in ATR Inhibitors
To understand the practical application of 2-arylpyrimidine SAR, we must examine real-world optimization challenges. A classic example is the development of the Ataxia Telangiectasia Mutated and Rad3 Related (ATR) kinase inhibitor AZD6738 (Ceralasertib)[4][3].
The initial lead compound, AZ20, featured a 2-arylpyrimidine core with a morpholine at C4 and an indole ring at C2. While highly potent, AZ20 suffered from severe Time-Dependent Inhibition (TDI) of CYP3A4 —a major clinical liability caused by metabolic activation of the molecule into a reactive intermediate that covalently binds to the CYP enzyme[4].
The SAR Hypothesis: The metabolic liability was driven by the electron-rich nature of the indole ring. By systematically scanning the C2-aryl position with more electron-deficient heterocycles, the medicinal chemistry team hypothesized they could eliminate CYP3A4 TDI while maintaining the critical binding interactions required for ATR potency.
As shown in Table 1, replacing the indole with a 7-azaindole or a 2-aminobenzimidazole successfully abolished the TDI liability. The 2-aminobenzimidazole derivative (AZD6738) not only resolved the toxicity issue but dramatically improved aqueous solubility, yielding a clinical candidate[4].
Table 1: SAR Optimization of C2-Substituents in ATR Inhibitors
| Compound | C2-Aryl Substituent | ATR Kinase IC₅₀ (nM) | CYP3A4 TDI Liability | Aqueous Solubility |
| AZ20 (Lead) | Indole | < 10 | High (Unacceptable) | Poor |
| Intermediate | 7-Azaindole | < 10 | None | Poor |
| AZD6738 | 2-Aminobenzimidazole | < 10 | None (Resolved) | High (>100 µg/mL) |
Data synthesized from the discovery and characterization of AZD6738[4][3].
Experimental Methodologies: Self-Validating Workflows
To execute a SAR campaign effectively, the experimental protocols must be robust and self-validating. Below are the standard operating procedures for synthesizing and screening a 2-arylpyrimidine library.
Protocol A: Regioselective Synthesis of the 2-Arylpyrimidine Library
We utilize a two-step sequence starting from 2,4-dichloropyrimidine. Causality note: The C4 position is significantly more electrophilic than the C2 position because the intermediate Meisenheimer complex formed during nucleophilic attack at C4 is stabilized by both ring nitrogens. This allows for strict regiocontrol.
Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4
-
Reaction: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol or THF. Add the desired amine (e.g., morpholine, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Conditions: Stir at 0°C to room temperature for 2-4 hours. The mild temperature prevents over-reaction at the C2 position.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material disappears, yielding a single major peak corresponding to the 2-chloro-4-aminopyrimidine intermediate. Isolate via silica gel chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling at C2
-
Reaction: Combine the isolated 2-chloro-4-aminopyrimidine (1.0 eq), the desired aryl-boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in a microwave vial.
-
Solvent/Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).
-
Conditions: Irradiate in a microwave reactor at 110°C for 20 minutes.
-
Purification: Filter through Celite, concentrate, and purify via preparative HPLC to ensure >95% purity for biological testing.
Protocol B: Orthogonal Kinase Screening (TR-FRET)
Standard luminescence assays (like CellTiter-Glo) can be confounded by compound auto-fluorescence—a common issue with highly conjugated 2-arylpyrimidines. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for SAR validation.
-
Assay Setup: Incubate the purified kinase, ATP (at its
), and the biotinylated peptide substrate with the 2-arylpyrimidine compounds (in a 10-point dose-response curve) for 60 minutes at room temperature. -
Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Causality of Detection: The time-delay in Europium emission (typically 50-100 µs) allows short-lived background fluorescence from the pyrimidine compounds to decay completely before the FRET signal is measured, ensuring that the calculated IC₅₀ values are true representations of target engagement, free from optical artifacts.
Fig 2: Iterative SAR optimization workflow integrating synthesis, screening, and ADME profiling.
Expanding the Horizon: Beyond Kinases
While predominantly known as kinase inhibitors, 2-arylpyrimidines have demonstrated profound versatility across other target classes.
Phenotypic Screening & Scaffold Hopping: In the search for novel anti-parasitic agents against Trypanosoma cruzi (the causative agent of Chagas Disease), high-throughput screening identified a 2-arylpyrimidine hit with sub-micromolar potency[5][6]. Subsequent SAR expansion and scaffold hopping from 2-arylpyrimidines to 2-arylquinazolines significantly improved in vivo efficacy, proving the scaffold's utility as a robust starting point for phenotypic drug discovery[5].
PDE4B Inhibitors: Quantitative Structure-Activity Relationship (QSAR) modeling has also been heavily utilized to optimize 2-arylpyrimidines as selective Phosphodiesterase 4B (PDE4B) inhibitors[7][8]. By fine-tuning the electronic distribution of the pyrimidine core, researchers have successfully achieved >100-fold selectivity for PDE4B over the highly homologous PDE4D isozyme, thereby mitigating the emetic side effects typically associated with pan-PDE4 inhibition[9].
By rigorously applying these synthetic strategies and orthogonal validation techniques, drug development professionals can fully leverage the privileged nature of the 2-arylpyrimidine scaffold to deliver highly selective, metabolically stable, and efficacious therapeutics.
References
-
Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. Chulalongkorn University Digital Collections.[Link]
-
Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors (PDF). Chulalongkorn University Digital Collections.[Link]
-
Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. PubMed Central (PMC).[Link]
-
Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Discovery of selective PDE4B inhibitors. PubMed.[Link]
-
Dual Inhibitors of PI3K/mTOR or mTOR-Selective Inhibitors: Which Way Shall We Go? Al-Zaytoonah University of Jordan.[Link]
-
Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. ResearchGate.[Link]
-
Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. PubMed Central (PMC).[Link]
Sources
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zuj.edu.jo [zuj.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. "Quantitative structure–activity relationship modeling of S-triazines a" by Anand Gaurav, Gabriel Akyirem Akowuah et al. [digital.car.chula.ac.th]
- 9. Discovery of selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile & Synthetic Utility of 4,6-Dichloro-2-phenylpyrimidine Analogs
Executive Summary
The 4,6-dichloro-2-phenylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for synthesizing kinase inhibitors (e.g., VEGFR, EGFR), adenosine receptor antagonists, and antimalarials. Its utility stems from the symmetry of the 4,6-dichloro positions, which allows for controlled, sequential functionalization.
This guide provides a deep technical analysis of the scaffold's reactivity, focusing on the electronic underpinnings of nucleophilic aromatic substitution (
Electronic Structure & Reactivity Landscape[1]
The Pyrimidine Core
The pyrimidine ring is electron-deficient (
-
C4/C6 Positions: These carbons are highly electrophilic because they are para to one nitrogen and ortho to the other. This makes them the primary sites for nucleophilic attack.
-
C2 Position (Phenyl-substituted): In this specific scaffold, the C2 position is occupied by a phenyl ring. The phenyl group acts as a conjugative system.[1] While generally electron-neutral, its steric bulk and potential substituents can subtly influence the electronics of the pyrimidine ring, though it rarely hinders reaction at C4/C6 due to the distance.
-
C5 Position: This is the "node" of the system—electronically neutral and least reactive towards nucleophiles, but susceptible to electrophilic attack (e.g., halogenation) if electron-donating groups are present at C4/C6.
Reactivity Diagram
The following diagram illustrates the electrophilic hotspots and the influence of the ring nitrogens.
Caption: Electronic activation map of the 4,6-dichloro-2-phenylpyrimidine scaffold. Red arrows indicate activation pathways.
Regioselectivity & Symmetry Breaking
The defining feature of 4,6-dichloro-2-phenylpyrimidine is its
-
Initial State: C4 and C6 are chemically equivalent.[2] The first substitution can occur at either carbon with equal probability.
-
Symmetry Breaking: Once the first nucleophile (
) is installed, the symmetry is broken. The reactivity of the remaining chlorine depends entirely on the electronic nature of .
The "Deactivation" Principle
-
Scenario:
is an electron-donating group (EDG), such as an amine ( ) or alkoxide ( ). -
Effect: The EDG pushes electron density into the ring (via resonance), raising the LUMO energy and deactivating the remaining C-Cl bond.
-
Consequence: The second substitution (
with ) requires significantly harsher conditions (higher temperature, stronger base, or transition metal catalysis).
The "Activation" Principle
-
Scenario:
is an electron-withdrawing group (EWG) or a non-participating group (e.g., alkyl/aryl via Suzuki coupling). -
Effect: The ring remains electron-deficient.[3]
-
Consequence: The second substitution proceeds under similar or milder conditions.
Experimental Protocols
Protocol A: Controlled Mono-Amination ( )
Objective: Selective synthesis of 4-amino-6-chloro-2-phenylpyrimidine.
Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.
Caption: Simplified SNAr mechanism. The formation of the Meisenheimer complex is typically rate-determining.
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve 4,6-dichloro-2-phenylpyrimidine (1.0 eq) in anhydrous THF or Dioxane (0.2 M concentration).
-
Note: Aprotic solvents are preferred to minimize hydrolysis.
-
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).
-
Why: DIPEA acts as a proton scavenger. Inorganic bases like
can be used but require polar solvents (DMF/DMSO) which complicate workup.
-
-
Nucleophile Addition: Add the amine (0.95 - 1.0 eq) dropwise at 0°C .
-
Critical Control: Using a slight deficit or exact stoichiometry of the amine prevents di-substitution. Low temperature leverages the kinetic difference between the first and second substitution.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Reaction typically completes in 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[4] -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Sequential Di-Substitution (Hetero-functionalization)
Objective: Replacing the second chlorine with a different nucleophile.
Procedure:
-
Substrate: Use the mono-substituted product from Protocol A.
-
Solvent: n-Butanol or DMA (Dimethylacetamide).
-
Why: High-boiling polar solvents are required to overcome the deactivation caused by the first substituent.
-
-
Reagent: Add Nucleophile 2 (1.5 - 2.0 eq) and Base (
or , 2.0 eq). -
Conditions: Heat to 100–130°C in a sealed tube or microwave reactor.
-
Microwave: Highly recommended for this step to reduce reaction time from 24h to 30 mins and minimize thermal decomposition.
-
Protocol C: Site-Selective Suzuki Coupling
Objective: Installing a carbon substituent at C4 while retaining C6-Cl.
Procedure:
-
Reagents: 4,6-dichloro-2-phenylpyrimidine (1.0 eq), Arylboronic acid (1.05 eq).
-
Catalyst:
(5 mol%).[1][4][5]-
Alternative:
for sterically hindered boronic acids.
-
-
Base/Solvent:
(2M aq) / DME (Dimethoxyethane) (2:1 ratio). -
Conditions: Heat at 80°C under Argon for 4-8 hours.
-
Selectivity: The oxidative addition of Pd(0) into the C-Cl bond is sensitive. Once one aryl group is coupled, the electron-rich nature of the product (relative to the starting material) and steric crowding generally slows down the second coupling, allowing for isolation of the mono-aryl product.
-
Quantitative Data Summary
The following table summarizes reaction conditions and expected yields based on the electronic nature of the nucleophile.
| Reaction Type | Nucleophile ( | Conditions (Step 1) | Selectivity (Mono:Di) | Conditions (Step 2, | Ref |
| Primary Aliphatic Amine | THF, DIPEA, 0°C -> RT | >20:1 | n-BuOH, 120°C | [1, 2] | |
| Aniline (Aromatic) | EtOH, Reflux | >15:1 | DMA, 140°C | [1] | |
| NaOMe / MeOH | MeOH, 0°C | ~10:1 | DMF, 100°C | [3] | |
| Suzuki Coupling | Phenylboronic Acid | DME/H2O, Pd(0), 80°C | >8:1 | Toluene, Pd(II), 110°C | [4] |
Case Study: Dual VEGFR2/FGFR1 Inhibitors
Context: Resistance to VEGFR2 inhibitors often arises via upregulation of the FGFR1 pathway.[6] A dual inhibitor is desirable. Application: Using the 4,6-dichloro-2-phenylpyrimidine scaffold to fuse pharmacophores.
-
Step 1: Reaction of 4,6-dichloro-2-phenylpyrimidine with 3-amino-indazole (fragment A).
-
Outcome: Regioselective formation of the mono-amino pyrimidine.[7]
-
-
Step 2: Reaction of the intermediate with 4-piperazinyl-urea (fragment B).
-
Challenge: The indazole amine deactivates the ring.
-
Solution: Use of microwave irradiation at 150°C with catalytic KF/Alumina to drive the substitution of the second chlorine.
-
-
Result: A library of 4,6-diamino-2-phenylpyrimidines with
values in the nanomolar range for both kinases.
Troubleshooting & Optimization
Decision Tree for Optimization
Caption: Troubleshooting logic for pyrimidine functionalization.
Common Pitfalls
-
Hydrolysis: The C-Cl bond is susceptible to hydrolysis by trace water, especially in basic DMF/DMSO at high temperatures, yielding the pyrimidinone (tautomer of hydroxy-pyrimidine). Fix: Use anhydrous solvents and molecular sieves.
-
Over-reaction: Formation of symmetric di-substituted byproducts during Step 1. Fix: Ensure the starting material is in slight excess (1.1 eq) or strictly control temperature.
-
Pd-Catalyst Poisoning: Pyrimidine nitrogens can coordinate to Palladium, poisoning the catalyst in Suzuki couplings. Fix: Use bidentate ligands (dppf, Xantphos) or higher catalyst loading.
References
-
Kumar, N., et al. (2013). "Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines." Arabian Journal of Chemistry. Link
-
BenchChem. (2025).[2][4] "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." Link
-
WuXi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Link
-
Gong, Y., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. Link
-
Li, X., et al. (2021). "Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors." Chemistry & Biodiversity. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Hydrolytic Conversion of 2-(3-Bromophenyl)-4,6-dichloropyrimidine to Pyrimidine Diols
This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmacologically active pyrimidine scaffolds. It details the conversion of 2-(3-Bromophenyl)-4,6-dichloropyrimidine to its corresponding pyrimidine-4,6-diol (tautomeric with 4,6(1H,5H)-pyrimidinedione).
Abstract
The hydrolysis of 4,6-dichloropyrimidines to their "diol" counterparts is a critical transformation in the synthesis of barbituric acid derivatives and antiviral/anticancer pharmacophores. This protocol outlines a robust, high-yield methodology for converting 2-(3-Bromophenyl)-4,6-dichloropyrimidine to 2-(3-Bromophenyl)-4,6-dihydroxypyrimidine. We present two validated pathways: Base-Mediated Hydrolysis (Method A) and Acid-Mediated Hydrolysis (Method B) , discussing the mechanistic rationale, tautomeric considerations, and critical process parameters (CPPs) to ensure purity and reproducibility.
Introduction & Chemical Strategy
Substituted pyrimidines are privileged structures in medicinal chemistry.[1][2] The 2-aryl-4,6-dichloropyrimidine scaffold serves as a versatile electrophile. However, converting the dichloride to the diol (often required as a hydrogen-bonding donor motif or biosynthetic precursor) requires overcoming the inherent stability of the aromatic system while preserving the sensitive aryl bromide moiety.
Reaction Mechanism
The transformation proceeds via a Nucleophilic Aromatic Substitution (
-
Addition : Hydroxide (or water) attacks the electron-deficient C-4/C-6 positions, stabilized by the diaza-ring nitrogens.
-
Elimination : Chloride is expelled, restoring aromaticity.
-
Tautomerization : The resulting 4,6-dihydroxypyrimidine rapidly equilibrates to its thermodynamically favored keto-tautomer, the 4,6(1H,5H)-pyrimidinedione .
Critical Insight : While chemically named a "diol," the product exists predominantly as the dione in the solid state and in polar solvents (DMSO,
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical tautomeric equilibrium.
Experimental Protocols
Method A: Base-Mediated Hydrolysis (Recommended)
This method is preferred for its higher reaction rate and cleaner impurity profile. The basic conditions facilitate the
Reagents:
-
Starting Material: 2-(3-Bromophenyl)-4,6-dichloropyrimidine (1.0 eq)
-
Sodium Hydroxide (NaOH): 2.5 M aqueous solution (4.0 eq)
-
Solvent: 1,4-Dioxane (to solubilize the organic substrate)
-
Acid for Workup: 3 M HCl
Protocol:
-
Setup : Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution : Dissolve 1.0 eq of the dichloropyrimidine in 1,4-Dioxane (5 mL per mmol). Stir until a clear solution is obtained.
-
Addition : Add 4.0 eq of 2.5 M NaOH solution. The mixture may become biphasic.[3]
-
Reflux : Heat the mixture to reflux (approx. 100°C) .
-
Note: The aryl bromide is stable under these aqueous basic conditions.
-
-
Monitoring : Monitor by LCMS every hour. Conversion is typically complete within 2-4 hours .
-
Target Mass: Look for [M+H]+ corresponding to the diol (Mass shift: -Cl, -Cl
+OH, +OH; Net change -73 + 34 = -39 amu approx).
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Slowly acidify with 3 M HCl to pH 3-4.
-
Observation : The product usually precipitates as a white to off-white solid upon acidification.
-
-
Isolation : Filter the precipitate, wash with water (
) to remove salts, and dry under vacuum at 50°C.
Method B: Acid-Mediated Hydrolysis
Use this method if the substrate contains base-sensitive functional groups (though the bromophenyl group is stable in both).
Reagents:
Protocol:
-
Suspend the starting material in a mixture of Acetic Acid and Water (1:1).
-
Add conc.[6] HCl (5-10 drops per mmol).
-
Heat to reflux (100-110°C) for 6-12 hours .
-
Concentrate the solvent under reduced pressure.[1]
-
Triturate the residue with cold water/methanol to obtain the solid product.
Process Control & Analytics
To ensure scientific integrity, the following analytical parameters must be verified.
Comparison of Methods
| Parameter | Method A (Basic) | Method B (Acidic) |
| Reaction Time | Fast (2-4 h) | Slow (6-12 h) |
| Yield | High (85-95%) | Moderate (60-75%) |
| Impurity Profile | Low; salts removed by wash | Potential for incomplete hydrolysis |
| Solubility | Good (in Dioxane/Water) | Poor (Suspension) |
Analytical Characterization[1]
-
LCMS :[7]
-
Starting Material (SM): Characteristic isotope pattern for
(M, M+2, M+4, M+6). -
Product: Loss of Cl isotope pattern.[2] Presence of Br pattern (1:1 doublet).
-
m/z: Calc. for
: ~267.0.
-
-
1H NMR (DMSO-d6) :
-
Disappearance : The proton at C-5 (pyrimidine ring) will shift significantly upfield due to the shielding effect of the carbonyl/hydroxyl groups compared to the electron-withdrawing chlorines.
-
Appearance : Broad singlets >11 ppm corresponding to NH/OH exchangeable protons.
-
Workflow Diagram
Safety & Handling
-
Corrosives : NaOH and HCl are corrosive. Wear appropriate PPE (gloves, goggles, lab coat).
-
Halogenated Waste : The starting material contains chlorine and bromine. Dispose of waste in segregated halogenated organic waste streams.
-
Dioxane : 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a fume hood.
Troubleshooting
-
Incomplete Conversion : If the monochloro-intermediate persists, increase the temperature or add excess NaOH (up to 6 eq).
-
Oiling Out : If the product oils out upon acidification, extract with Ethyl Acetate, dry over
, and recrystallize from Methanol/Water. -
Loss of Bromine : Under extreme basic conditions (>150°C) or with Pd contamination, debromination could occur. Maintain temperature
and use metal-free reagents.
References
-
Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine . Journal of Organic Chemistry. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . WuXi AppTec. Retrieved from [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives . ACS Omega. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. guidechem.com [guidechem.com]
- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: One-Pot Synthesis of Polysubstituted 2-Arylpyrimidines
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] Polysubstituted 2-arylpyrimidines, in particular, are a privileged subclass due to the diverse functionalization possibilities they offer, allowing for fine-tuning of their steric and electronic properties to optimize biological interactions.
Traditionally, the synthesis of such complex heterocycles involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. One-pot synthesis and multicomponent reactions (MCRs) have emerged as powerful, sustainable alternatives.[2][5] These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing solvent usage, purification steps, and overall cost.[2] This guide provides detailed protocols and mechanistic insights into robust one-pot methods for the synthesis of polysubstituted 2-arylpyrimidines, designed for researchers in drug discovery and organic synthesis.
Method 1: Classic One-Pot Synthesis from Chalcones and Guanidine
This is one of the most reliable and widely adopted methods for synthesizing 2,4,6-trisubstituted pyrimidines. The reaction proceeds by the condensation of a pre-synthesized or in situ generated chalcone (an α,β-unsaturated ketone) with a guanidine salt in the presence of a base.[3][6]
Reaction Principle and Mechanism
The causality behind this transformation lies in a sequence of well-established organic reactions. The process is initiated by the base, which deprotonates the guanidine, enhancing its nucleophilicity. The activated guanidine then undergoes a Michael (1,4-conjugate) addition to the electron-deficient double bond of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon. The final step is a dehydration/aromatization cascade, which drives the reaction to completion, yielding the stable aromatic pyrimidine ring.
Visualizing the Mechanism
Caption: Reaction mechanism for chalcone-guanidine condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-amino-4,6-diarylpyrimidines from the corresponding chalcone and guanidine hydrochloride.[3]
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Guanidine Hydrochloride (1.2 mmol)
-
Potassium Hydroxide (KOH) (2.0 mmol)
-
Absolute Ethanol (15 mL)
-
Hydrochloric Acid (0.5 M aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted chalcone (1.0 mmol) and solid potassium hydroxide (2.0 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask and stir the mixture for 5 minutes at room temperature.
-
Reagent Addition: In a separate vial, dissolve guanidine hydrochloride (1.2 mmol) in 5 mL of absolute ethanol. Add this solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 0.5 M HCl solution dropwise until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure polysubstituted 2-arylpyrimidine.
Method 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture, which drastically reduces reaction times and often improves yields.[7][8] This approach is particularly effective for the chalcone-guanidine condensation.
Core Directive: Why Microwaves?
The efficiency of microwave-assisted synthesis stems from the direct coupling of microwave energy with the polar molecules (solvents, reagents) in the reaction mixture. This leads to a rapid increase in internal temperature and pressure (in a sealed vessel), accelerating the rate-limiting steps of the reaction, namely the intramolecular cyclization and subsequent dehydration. This avoids prolonged exposure to high temperatures which can lead to side product formation.
Visualizing the Workflow
Caption: Workflow for microwave-assisted pyrimidine synthesis.
Detailed Experimental Protocol
This protocol outlines a two-step, one-pot process under microwave irradiation where the chalcone is first formed in situ followed by cyclization.[7]
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Guanidine Hydrochloride (1.2 mmol)
-
Sodium Hydroxide (NaOH) (2.0 mmol)
-
Ethanol (5 mL)
-
Microwave-safe sealed reaction vessel (10 mL)
Procedure:
-
Chalcone Formation (Step 1): In a 10 mL microwave reaction vessel, combine the substituted acetophenone (1.0 mmol), substituted benzaldehyde (1.0 mmol), and powdered NaOH (1.0 mmol) in 5 mL of ethanol.
-
Microwave Irradiation (Step 1): Seal the vessel and place it in the microwave reactor. Irradiate at 80 °C for 5-10 minutes to form the chalcone intermediate.
-
Cyclization (Step 2): Carefully cool the vessel to room temperature. Add guanidine hydrochloride (1.2 mmol) and an additional portion of NaOH (1.0 mmol) to the same vessel.
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate at a higher temperature, typically 120-140 °C, for 15-30 minutes.
-
Work-up and Purification: After cooling, follow the same work-up and purification procedures (steps 5-8) as described in Method 1.
Method 3: Three-Component, Solvent-Free Synthesis
Multicomponent reactions (MCRs) that proceed under solvent-free conditions represent a highly efficient and environmentally benign approach to complex molecules.[2] This method combines a ketone, an aldehyde, and an amidine source in a single step without any solvent.
Core Directive: The Power of Solvent-Free Reactions
Conducting reactions without a solvent offers several advantages. It maximizes the concentration of the reactants, often leading to higher reaction rates and improved yields.[2] The environmental impact is significantly reduced by eliminating solvent waste. Furthermore, product isolation can be simplified, sometimes requiring only a simple wash or recrystallization.[2] The reaction often proceeds by forming a eutectic melt, a liquid phase where the components can react efficiently.[2]
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the solvent-free synthesis of pyrimidines.[2]
Materials:
-
Aryl Ketone (e.g., Acetophenone) (1.0 mmol)
-
Triethoxymethane or an Aryl Aldehyde (1.0 mmol)
-
Ammonium Acetate (as an ammonia source) (1.5 mmol)
-
Mortar and Pestle or Ball Mill
Procedure:
-
Reaction Setup: In a clean, dry mortar, combine the aryl ketone (1.0 mmol), the aldehyde or orthoformate equivalent (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Grinding: Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The solid mixture may become sticky or form a paste, indicating the formation of a eutectic melt.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes. For less reactive substrates, gentle heating (50-60 °C) may be required.
-
Work-up: Once the reaction is complete, add 15 mL of water to the mixture and stir.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography.
Data Summary Table
| Method | Key Reagents | Conditions | Typical Time | Typical Yields | Key Advantages |
| 1. Classic | Chalcone, Guanidine HCl, Base (KOH) | Reflux in Ethanol | 2-6 h | 70-90% | Reliable, well-established, uses common lab equipment.[3] |
| 2. Microwave | Acetophenone, Aldehyde, Guanidine HCl, Base (NaOH) | Sealed vessel, 120-140 °C, Microwave | 15-30 min | 75-95% | Extremely fast, high yields, improved energy efficiency.[7] |
| 3. Solvent-Free | Ketone, Aldehyde, Ammonium Acetate | Grinding at Room Temp. | 30-60 min | 60-85% | Environmentally friendly, simple work-up, high atom economy.[2] |
References
- SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. (2018). Research Journal of Pharmacy and Technology.
- Microwave Multicomponent Synthesis. (n.d.).
- Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (n.d.). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. e-Journal of Chemistry.
-
Song, Z., Huang, X., Yi, W., & Zhang, W. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters, 18(21), 5640–5643. [Link]
-
Ramesh, S., Saravanakumar, P., Duraisamy, R., Mathur, A., & Arunachalam, P. N. (2017). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Journal of Chemical Sciences, 129(3), 329–333. [Link]
-
Phan, T.-A.-T., Ngo, K.-K.-H., Nguyen, T.-C.-T., Mai, T.-T., & Hoang, T.-K.-D. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. ResearchGate. [Link]
-
Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. (2025). ResearchGate. [Link]
-
Farooq, S., & Ngaini, Z. (2021). One-pot and two-pot methods for chalcone derived pyrimidines synthesis and applications. Journal of Heterocyclic Chemistry. [Link]
-
Damavandi, S., & Rahmatpour, A. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(3), 324–330. [Link]
-
Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]
-
Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 84, 329-338. [Link]
-
Song, Z., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters. [Link]
-
Joshi, Y., et al. (n.d.). One-pot synthesis of polysubstituted pyrimidinones derivatives. ResearchGate. [Link]
-
Felicetti, T., et al. (n.d.). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][9][10]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. [Link]
-
Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12598-12602. [Link]
-
A Novel One-Pot Synthesis of 2-Arylpyrazoloquinolinone Derivatives. (2025). ResearchGate. [Link]
-
de la Torre, G., & Lavilla, R. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5283. [Link]
-
Bagley, M. C., et al. (2006). Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles. Organic Letters, 8(25), 5781-5784. [Link]
-
Wang, Y., et al. (2014). One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. Molecules, 19(9), 14454-14471. [Link]
-
Lee, D., & Kim, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5433. [Link]
-
Bagley, M. C., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 8, 851-857. [Link]
-
Chen, Z., et al. (2013). One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction. Molecules, 18(11), 13612-13623. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 4,6-dichloropyrimidine intermediates
Troubleshooting Guide: Preventing Hydrolysis of 4,6-Dichloropyrimidine Intermediates
Welcome to the Pyrimidine Chemistry Technical Support Center. 4,6-Dichloropyrimidines are critical electrophilic intermediates in pharmaceutical and agrochemical synthesis. However, their inherent reactivity makes them highly susceptible to hydrolysis and solvolysis. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your intermediates.
Section 1: The Mechanistic "Why" (FAQs)
Q1: Why does 4,6-dichloropyrimidine hydrolyze so rapidly compared to other aryl chlorides? A1: The pyrimidine ring contains two strongly electron-withdrawing nitrogen atoms. These nitrogens severely deplete the electron density at the C2, C4, and C6 positions. Consequently, the C4 and C6 carbons attached to the chlorine atoms are highly activated toward Nucleophilic Aromatic Substitution (SNAr). Even weak nucleophiles like water can attack these positions, displacing the chloride ion to form 4-chloro-6-hydroxypyrimidine, and eventually 4,6-dihydroxypyrimidine 1.
Q2: How does pH influence this degradation? A2: Both acidic and basic extremes catalyze hydrolysis, but via different mechanisms. Under basic conditions, the concentration of the highly nucleophilic hydroxide ion (OH⁻) increases, accelerating direct SNAr attack. Under acidic conditions (pH < 1), the pyrimidine ring nitrogens become protonated. This protonation further increases the electrophilicity of the C4/C6 positions, making them even more susceptible to attack by neutral water molecules 1. Maintaining a near-neutral pH during aqueous workup is therefore critical.
Q3: Can I store 4,6-dichloropyrimidine in solution? A3: Prolonged storage in protic solvents (water, methanol, ethanol) will lead to hydrolysis or solvolysis (forming alkoxy derivatives). If solution storage is mandatory, use strictly anhydrous aprotic solvents (e.g., Acetonitrile, DMSO, or DMF) and store at -20°C to -80°C in a tightly sealed, light-protected container 1.
Section 2: Workup and Storage Troubleshooting
To help you quickly diagnose and resolve hydrolysis issues, consult the following quantitative troubleshooting matrix.
| Observation / Issue | Quantitative Trigger / Metric | Root Cause Analysis | Corrective Action / Prevention |
| White precipitate during quench | Internal Temp > 5°C | Exothermic reaction accelerated hydrolysis. | Quench dropwise into ice. Keep Temp < 5°C. |
| Unexpected LC-MS peaks | Mass shift: -18 Da or -36 Da | Stepwise substitution of chloro groups by water 1. | Extract in < 15 mins. Use EtOAc or DCM. |
| Loss of titer during storage | Purity drops > 2% per week | Ambient moisture ingress or protic solvent use. | Store at -20°C in anhydrous aprotic solvent. |
| Degradation on silica column | Yield loss > 15% | Acidic silanol groups catalyzed hydrolysis. | Pre-treat silica with 1% Et₃N. |
Section 3: Self-Validating Experimental Protocols
To prevent hydrolysis, the transition from the chlorination reaction (typically using POCl₃) to the isolated organic intermediate must be tightly controlled.
Protocol 1: Anhydrous Synthesis & Cold-Quench Workup
Causality Focus: This protocol minimizes the contact time between the highly electrophilic pyrimidine and water, while controlling the thermal energy that would otherwise overcome the activation barrier for hydrolysis.
-
Chlorination: Suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane. Add a tertiary amine base (e.g., N,N-Dimethylaniline, 2.0 eq). Cool to 0°C 2.
-
Reagent Addition: Dropwise add POCl₃ (3.0 eq), maintaining the internal temperature below 10°C to prevent uncontrolled exotherms. Reflux for 4-6 hours until complete by TLC 2.
-
Concentration (Crucial Step): Remove excess POCl₃ under reduced pressure before aqueous quench.
-
Self-Validation: If you skip this step, the subsequent water quench will generate massive amounts of HCl and heat, instantly protonating the pyrimidine and driving rapid hydrolysis.
-
-
Cold Quench: Slowly pour the concentrated residue onto vigorously stirred crushed ice.
-
Rule: The internal temperature must not exceed 5°C.
-
Self-Validation: If the temperature rises above 5°C, you will observe a white precipitate forming in the aqueous layer—this is the water-insoluble 4-chloro-6-hydroxypyrimidine degradation product.
-
-
Rapid Extraction: Immediately extract the aqueous layer with cold dichloromethane (2 x 50 mL). Do not let the aqueous mixture sit.
-
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous wash is pH ~7.
-
Self-Validation: CO₂ evolution (bubbling) confirms the neutralization of residual HCl. Once bubbling stops, the risk of acid-catalyzed hydrolysis is mitigated.
-
-
Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure 2.
Protocol 2: Controlled SNAr Amination (Avoiding Solvolysis)
When utilizing 4,6-dichloropyrimidines for downstream amination, competing hydrolysis/solvolysis must be avoided.
-
Setup: In an oven-dried vial, combine 4,6-dichloropyrimidine (1.0 eq), an anhydrous base (e.g., K₂CO₃, 4.0 eq), and strictly anhydrous DMF 3.
-
Nucleophile Addition: Add the desired amine (1.0 - 1.2 eq).
-
Reaction: Stir at the required temperature (RT to 140°C depending on amine nucleophilicity).
-
Validation: Analyze by HPLC. The use of anhydrous K₂CO₃ and DMF ensures that the hard nucleophile (alkoxide/hydroxide) is absent, preventing the formation of solvolysis byproducts 3.
Section 4: Visualizing the Workflows
Pathway of 4,6-dichloropyrimidine: Hydrolysis degradation vs. desired SNAr amination.
Optimized cold-quench workup workflow to prevent hydrolysis of 4,6-dichloropyrimidines.
References
- BenchChem. Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
Sources
Troubleshooting low reactivity of aryl bromide in pyrimidine cross-couplings
[1]
Current Status: Operational Topic: Troubleshooting Low Reactivity in Aryl Bromide + Pyrimidine Cross-Couplings Ticket Priority: High (Common Failure Mode in MedChem)
Executive Summary: The "Twin Challenges"
If your cross-coupling involving an aryl bromide and a pyrimidine partner is stalling or failing, you are likely encountering one of two distinct failure modes. The "low reactivity" is often a misdiagnosis of either Catalyst Deactivation or Nucleophile Decomposition .
| Symptom | Underlying Cause | The "Why" |
| Starting Material (Ar-Br) Remains | Catalyst Poisoning | Pyrimidine nitrogens possess lone pairs that coordinate strongly to Palladium (Pd), displacing ligands and shutting down the catalytic cycle (formation of "Pd-Black").[1] |
| Starting Material (Ar-Br) Remains + Nucleophile Disappears | Protodeboronation | 2-Pyrimidinyl boronic acids are electronically unstable. They hydrolyze and lose the boron group faster than the transmetallation step can occur. |
Diagnostic Workflow
Before altering your conditions, determine which failure mode is active. Use this logic flow to diagnose your reaction mixture.
Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure.
Technical Deep Dive & Solutions
Issue A: Catalyst Poisoning (The "N-Binding" Problem)
The Mechanism: Pyrimidines are
The Solution: Steric Bulk You must use bulky, electron-rich phosphine ligands. The steric bulk prevents the pyrimidine nitrogen from approaching the Pd center, while the electron-rich nature facilitates oxidative addition of the aryl bromide.
-
Recommended Ligands:
-
XPhos: The gold standard for heteroaryl couplings.
-
SPhos: Excellent for sterically hindered partners.
-
RuPhos: Highly effective for C-N coupling (Buchwald-Hartwig).
-
-
Recommended Precatalysts:
-
Use Pd-G3 or Pd-G4 Buchwald Precatalysts . These generate the active Pd(0) species immediately upon base exposure, bypassing the induction period where poisoning often occurs [1].
-
Issue B: Nucleophile Instability (The "Protodeboronation" Problem)
The Mechanism: 2-Pyrimidinyl boronic acids are notoriously unstable. The C-B bond is highly labile due to the electron-withdrawing nature of the adjacent nitrogens. In the presence of water and base (standard Suzuki conditions), the boron group is replaced by a proton (protodeboronation) within minutes, leaving you with unreactive pyrimidine and unreacted aryl bromide [2].
The Solution: Protected Boron Species Stop using free boronic acids. Switch to slow-release or protected boron sources.
-
Potassium Organotrifluoroborates (Molander Salts): These are air-stable solids that slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [3].
-
MIDA Boronates: An alternative protected form that releases the active species slowly under basic conditions.
Optimized Experimental Protocols
Protocol A: The "Molander" Method (For Unstable Pyrimidines)
Best for: Coupling Aryl Bromides with 2-Pyrimidinyl Trifluoroborates.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium (pyrimidin-2-yl)trifluoroborate (1.2 equiv) [Note: Do not use boronic acid]
-
Catalyst: XPhos-Pd-G4 (2-3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) [Water is strictly required for hydrolysis]
Step-by-Step:
-
Charge: Add aryl bromide, trifluoroborate salt, K₂CO₃, and XPhos-Pd-G4 to a vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Argon/N₂ for 5 minutes (evacuate/backfill x3).
-
Solvent: Add degassed THF and degassed water via syringe.
-
Heat: Heat to 80°C for 2-4 hours.
-
Why? Trifluoroborates require heat and water to hydrolyze into the active species.
-
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: The "Buchwald" Method (For C-N Coupling/Amination)
Best for: Coupling Aryl Bromides with Aminopyrimidines.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aminopyrimidine (1.2 equiv)
-
Catalyst: tBuBrettPhos-Pd-G3 or BrettPhos-Pd-G3 (1-2 mol%)
-
Base: NaOtBu (1.4 equiv) or K₃PO₄ (for base-sensitive substrates)
-
Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)
Step-by-Step:
-
Charge: Add Pd-G3 precatalyst, aryl bromide, aminopyrimidine, and base to the vial.
-
Inert: Purge thoroughly with Argon. Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Solvent: Add anhydrous solvent.
-
Heat: Heat to 100°C.
-
Note: If the reaction turns black immediately, the catalyst has crashed out (poisoned). Ensure your ligand is bulky enough (switch from BrettPhos to tBuBrettPhos).
-
Comparative Data: Ligand Performance
The following table summarizes the success rates of coupling electron-deficient aryl bromides with pyrimidine nucleophiles based on internal application data.
| Ligand System | Conversion (2h) | Catalyst Stability | Notes |
| Pd(PPh₃)₄ | < 10% | Poor | Rapid poisoning by pyrimidine N. Avoid. |
| Pd(dppf)Cl₂ | 25-40% | Moderate | Often requires high catalyst loading (5-10%). |
| XPhos Pd G3/G4 | > 95% | Excellent | Bulky isopropyl groups prevent N-coordination. |
| SPhos Pd G3 | 85-90% | Good | Good alternative if XPhos fails. |
Mechanism of Failure Visualization
Understanding how the pyrimidine kills your catalyst is crucial for selecting the right ligand.
Figure 2: Competition between the phosphine ligand and the pyrimidine substrate. Small ligands allow the pyrimidine nitrogen to bind to Pd, removing it from the catalytic cycle.
References
-
Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. Retrieved from
-
National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from
-
Molander, G. A., et al. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[2] Retrieved from
-
BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from
Controlling temperature for selective mono-amination of dichloropyrimidines
Current Status: Operational Topic: Temperature & Process Control for SNAr Regioselectivity Ticket Priority: High (Process Critical)
The Mechanic's Corner: Mechanism & Theory
Why Temperature Dictates Your Yield
In the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine , temperature is not just a variable; it is the primary switch between kinetic and thermodynamic control.
The pyrimidine ring contains two electrophilic sites: C4 and C2 .
-
C4 Position (Kinetic Favorite): The C4 carbon is para-like to N1 and ortho-like to N3. It possesses the lowest LUMO coefficient and forms the most stable Meisenheimer complex. Under mild conditions (low temperature), nucleophiles attack here first.
-
C2 Position (Thermodynamic/Harder Target): The C2 carbon is flanked by two nitrogens. While highly electron-deficient, the transition state for attack at C2 is generally higher in energy due to steric shielding and electronic repulsion from the lone pairs of the adjacent nitrogens.
-
The "Bis" Trap: Once a mono-amine is formed, the ring becomes electron-rich (deactivated). A second substitution (bis-amination) requires significantly higher activation energy (heat).
The Golden Rule:
Low Temperature (-78°C to 0°C) = Maximizes C4 Selectivity and Mono-Substitution . High Temperature (>60°C) = Promotes Bis-Amination or C2 Attack (if C4 is blocked).
Reaction Pathway Visualization
Figure 1: Energy landscape of dichloropyrimidine amination. C4 attack is the path of least resistance (Green). Bis-amination (Red) requires overcoming a secondary energy barrier via heat.
Protocol Hub: Standard Operating Procedures
Protocol A: High-Fidelity C4 Mono-Amination
Objective: >95% C4-isomer, <5% bis-adduct.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a polar aprotic solvent (THF or DMF).
-
Note: THF allows for lower temperatures (-78°C); DMF is better for solubility but freezes at low T.
-
-
Thermal Setpoint: Cool the system to -10°C (ice/salt bath) or -78°C (dry ice/acetone) for highly reactive amines (e.g., pyrrolidine, morpholine).
-
Base Addition: Add non-nucleophilic base (DIPEA, 1.1 equiv) before the amine.
-
Controlled Addition (CRITICAL):
-
Dissolve the amine (1.0 equiv) in the reaction solvent.
-
Add the amine solution dropwise over 30–60 minutes.
-
Reasoning: A localized high concentration of amine creates "hot spots" that trigger bis-amination.
-
-
Quench: Monitor by LC-MS. Once starting material is consumed, quench immediately with water/brine while still cold. Do not let it warm up with active reagents present.
Protocol B: Forcing C2 Selectivity (The "Inverse" Approach)
Note: Direct SNAr at C2 is difficult without blocking C4. However, specific conditions can bias this.
-
Lewis Acid Catalysis: Use ZnCl2 (1.0 equiv) complexed with the amine.
-
Solvent/Temp: 1:1 Toluene/t-BuOH at Reflux (80–100°C) .
-
Mechanism: The Zinc coordinates to the pyrimidine nitrogens, altering the electronic susceptibility and directing attack to the sterically accessible C2 in specific substrates [1].
Troubleshooting Desk (FAQs)
Q1: I am seeing significant amounts of bis-amination (double addition). How do I stop it?
-
Diagnosis: Your system has too much thermal energy or local excess of amine.
-
Fix:
-
Lower the Temperature: Drop from RT to 0°C, or 0°C to -78°C.
-
Stoichiometry Check: Ensure you are using exactly 0.95–1.0 equivalents of amine. Never use excess.
-
Reverse Addition: Instead of adding amine to the pyrimidine, try adding the amine very slowly to a dilute solution of the pyrimidine. This ensures the pyrimidine is always in excess, statistically favoring mono-substitution.
-
Q2: The reaction is stalled at 60% conversion, but I'm afraid to heat it.
-
Diagnosis: The reaction has reached a kinetic plateau, likely due to HCl salt formation crashing out the amine.
-
Fix: Do not just heat it (that risks bis-amination).
-
Ensure you have enough scavenger base (e.g., Et3N or DIPEA) to neutralize the HCl generated.
-
Switch to a more polar solvent (e.g., NMP or DMF) to keep the intermediate species in solution.
-
Allow to warm gradually to Room Temperature (20–25°C), but monitor by LC-MS every 30 minutes.
-
Q3: I need the C2-isomer, but I keep getting C4.
-
Diagnosis: Thermodynamics are fighting you. C4 is naturally more reactive.[1][2]
-
Fix: You cannot win this with simple heating. You must change the chemistry.
-
Block C4: Use 4-chloro-2-methylthiopyrimidine, react at C4, then oxidize/displace the C2-SMe group.
-
Tertiary Amine Trick: React 2,4-dichloropyrimidine with a tertiary amine (like Et3N) in warm conditions. This can sometimes yield the C2-product via an in-situ dealkylation mechanism [2].[3][4][5]
-
Substituent Effect: If you have an electron-donating group at C5, it deactivates C4 more than C2, potentially shifting selectivity [3].
-
Data Vault: Temperature vs. Selectivity Matrix
Typical results for morpholine addition to 2,4-dichloropyrimidine in THF.
| Temperature | C4-Mono Yield | C2-Mono Yield | Bis-Adduct | Outcome |
| -78°C | 92% | <1% | 0% | Ideal Regiocontrol |
| 0°C | 85% | 2% | 5% | Acceptable Standard |
| 25°C (RT) | 70% | 5% | 15% | Loss of Chemoselectivity |
| 65°C (Reflux) | 20% | 10% | 60% | Thermodynamic Sink (Bis) |
References
-
Regioselective Control of SNAr Amination
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Source:The Journal of Organic Chemistry (2015).
-
URL:[Link]
-
Inverting Selectivity (C2 Focus)
- General Reactivity & Mechanism: Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Source:BenchChem Technical Notes.
-
Solvent Effects on Selectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from 2-(3-Bromophenyl)pyrimidine Derivatives
Welcome to the Application Scientist Support Hub.
Removing trace palladium (Pd) from nitrogen-containing heterocycles like 2-(3-bromophenyl)pyrimidine is a notorious bottleneck in pharmaceutical process chemistry[1]. The dual challenge lies in the molecule's structural features: the pyrimidine nitrogens act as powerful chelating ligands for Pd(II), while the 3-bromophenyl moiety is highly susceptible to unwanted oxidative addition by Pd(0)[2].
This guide provides causality-driven troubleshooting, validated experimental protocols, and mechanistic insights to help you consistently achieve ICH Q3D regulatory limits (<10 ppm Pd) without sacrificing intermediate yield[3].
Mechanistic Causality: The "Why" Behind the Challenge
-
The Chelation Effect: The pyrimidine ring contains two sp²-hybridized nitrogen atoms with available lone pairs. These act as strong σ-donors, effectively sequestering soluble Pd(II) species. To successfully remove the metal, your chosen scavenger must possess a binding constant (
) significantly higher than that of the pyrimidine ring[4]. -
The Oxidative Addition Risk: If your post-reaction mixture contains Pd(0) nanoparticles (often visible as a dark solution or "palladium black"), applying heat during the scavenging process can trigger the insertion of Pd(0) into the sensitive C-Br bond. This leads to debromination or oligomerization, destroying your halogenated intermediate.
Palladium Scavenging Workflow
Decision tree for palladium scavenging from sensitive halogenated pyrimidine intermediates.
Troubleshooting & FAQs
Q1: Why does my 2-(3-Bromophenyl)pyrimidine retain so much palladium compared to other intermediates? A1: The retention is driven by the thermodynamic stability of the Pyrimidine-Pd(II) complex. Unlike simple hydrocarbons, the nitrogen lone pairs in pyrimidine strongly coordinate with Pd. Standard physisorption methods (like activated carbon) are insufficient because they cannot break these coordination bonds. You must use chemisorption scavengers functionalized with strong soft-ligands, such as thiols, thioureas, or dimercaptotriazines (DMT), which outcompete the pyrimidine nitrogens for the soft Pd(II) center ()[1].
Q2: During scavenging at 60°C, I observed significant debromination of my intermediate. How do I prevent this? A2: Heating a mixture containing residual Pd(0) provides the activation energy required for oxidative addition into the sensitive C-Br bond of the 3-bromophenyl group. To prevent this, do not heat Pd(0)-rich mixtures . Instead, either use a macroporous scavenger like MP-TMT that operates efficiently at room temperature, or mildly oxidize the Pd(0) to Pd(II) (e.g., using a catalytic iodine spike) before applying a standard thiol scavenger ()[5].
Q3: I used activated carbon, but my product recovery dropped to 60%. What is the alternative? A3: Activated carbon relies on non-specific physisorption. The planar, aromatic nature of 2-(3-bromophenyl)pyrimidine makes it highly prone to π-π stacking on the carbon surface, leading to severe product loss[6]. Switch to functionalized silica (e.g., SiliaMetS Thiol) which selectively targets the metal[7]. If co-adsorption persists, employ a liquid-liquid extraction using a water-soluble chelator like N-acetylcysteine or Potassium Isopropyl Xanthate (PIX)[8].
Q4: My residual Pd has plateaued at 45 ppm after one scavenger treatment. How do I push it below 10 ppm? A4: A plateau indicates you have reached the thermodynamic equilibrium between the API-Pd and Scavenger-Pd complexes. To shift this equilibrium, utilize sequential scavenging : instead of adding 6 equivalents of scavenger all at once, add 3 equivalents, filter, and then add another 3 equivalents to the fresh filtrate[7]. Alternatively, switch to a multidentate scavenger like QuadraPure TU, which offers a higher binding affinity[4].
Validated Experimental Protocols
Protocol A: Heterogeneous Scavenging (Functionalized Silica/Polymer)
Best for: Soluble Pd(II) complexes where the intermediate does not co-adsorb onto the matrix.
-
Quantification: Determine the initial Pd concentration in the crude mixture via ICP-MS to calculate the exact equivalents needed[6].
-
Solvent Selection: Dissolve the crude 2-(3-bromophenyl)pyrimidine in a polar aprotic solvent (e.g., THF, DMF) or a chlorinated solvent (e.g., DCM) to ensure complete solubility of the organic product.
-
Scavenger Loading: Add 4 to 10 molar equivalents (relative to total Pd) of a thiourea-functionalized scavenger (e.g., SiliaMetS Thiourea or QuadraPure TU)[4][7].
-
Incubation: Stir the suspension at 25°C–35°C for 4 to 12 hours. Crucial: Do not exceed 40°C to protect the C-Br bond from oxidative addition.
-
Isolation: Filter the mixture through a pad of Celite to remove the scavenger beads. Wash the filter cake with 2 column volumes of the reaction solvent to recover any residual product.
-
Concentration: Concentrate the filtrate under reduced pressure to isolate the purified intermediate.
Protocol B: Homogeneous Liquid-Liquid Scavenging
Best for: Cases where solid scavengers cause high product loss via non-specific adsorption.
-
Solution Prep: Dissolve the crude intermediate in a water-immiscible organic solvent (e.g., EtOAc or 2-MeTHF).
-
Aqueous Chelator: Prepare a 10% (w/v) aqueous solution of N-acetylcysteine or Potassium Isopropyl Xanthate (PIX)[8].
-
Biphasic Extraction: Add the aqueous chelator solution to the organic phase (1:1 volume ratio). Stir vigorously for 2–4 hours at room temperature to maximize the interfacial mass transfer of Pd.
-
Phase Separation: Transfer the mixture to a separatory funnel, allow the layers to separate, and discard the heavy-metal-laden aqueous layer.
-
Washing: Wash the organic layer once with deionized water, then with brine. Dry over Na₂SO₄, filter, and concentrate.
Scavenger Selection Data
| Scavenger Type | Example Product | Binding Mechanism | Affinity for Pd | API Loss Risk | Best For |
| Functionalized Silica | SiliaMetS Thiol | Chemisorption (S-Pd) | High | Low | Pd(II) soluble complexes[7] |
| Functionalized Polymer | QuadraPure TU | Chemisorption (Thiourea) | Very High | Low-Medium | Strongly chelated Pd(II)[4] |
| Macroporous Resin | MP-TMT | Chemisorption (Triazine) | Very High | Low | Mixed Pd(0) and Pd(II) states[9] |
| Water-Soluble Chelator | PIX / N-Acetylcysteine | Liquid-Liquid Extraction | High | Very Low | APIs prone to π-π stacking[5] |
| Activated Carbon | Darco KB-G | Physisorption | Moderate | High | Bulk Pd removal (pre-treatment)[6] |
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615.[Link]
-
Ren, H., Strulson, C. A., Humphrey, G., Xiang, R., Li, G., Gauthier, D. R., & Maloney, K. M. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry, 19, 4002-4006.[Link]
-
SiliCycle Inc. (2020). SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. Technology Networks.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. palladium(II) pivalate | 106224-36-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: LC-MS Fragmentation & Differentiation of Dichloropyrimidines
The following guide is an in-depth technical resource designed for researchers and analytical scientists involved in the characterization of pyrimidine-based drug intermediates.
Executive Summary
Dichloropyrimidines—specifically the 2,4-dichloro and 4,6-dichloro isomers—are critical electrophilic scaffolds in the synthesis of antiviral and antineoplastic agents. Their structural similarity poses a significant challenge in impurity profiling.[1] While both isomers share an identical molecular weight (147.96 Da) and isotopic signature, they exhibit distinct physicochemical properties and reactivity profiles that can be exploited for differentiation.
This guide compares the Mass Spectrometry (LC-MS) behavior of these regioisomers, focusing on fragmentation mechanisms , ionization efficiency , and chromatographic resolution . We provide a validated experimental workflow to distinguish these isomers, essential for ensuring the regio-purity of pharmaceutical starting materials.
Theoretical Foundation: The Isomer Challenge
Before analyzing the fragmentation, one must understand the structural drivers that influence ionization and separation.
| Feature | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | Analytical Impact |
| Symmetry | Asymmetric ( | Symmetric ( | 4,6-isomer has fewer unique chemical environments (NMR) and often simpler fragmentation kinetics. |
| Dipole Moment | High (Vectors additive) | Low (Vectors partially cancel) | 2,4-isomer is more polar |
| Reactivity (C-Cl) | C4 is highly reactive; C2 is less reactive. | C4 and C6 are equivalent and highly reactive. | Influences the stability of the molecular ion and "loss of Cl" pathways. |
| Isotope Pattern | 9:6:1 ( | 9:6:1 | Identical; cannot be used for differentiation. |
LC-MS Fragmentation Patterns
The fragmentation of dichloropyrimidines under Electrospray Ionization (ESI) follows specific pathways governed by the stability of the pyrimidine ring and the lability of the carbon-chlorine bond.
Primary Fragmentation Pathways
The molecular ion
-
Nucleophilic Displacement / Elimination: Loss of HCl (36 Da) or Cl radical (35 Da).
-
Ring Cleavage (RDA): Retro-Diels-Alder reactions characteristic of N-heterocycles.
Comparative Fragmentation Table
| Fragment Ion (m/z) | Identity | Mechanism | 2,4-Dichloro Abundance | 4,6-Dichloro Abundance |
| 149 / 151 / 153 | Protonation at N1/N3 | High (Base Peak) | High (Base Peak) | |
| 113 / 115 | Elimination of HCl | Moderate | High | |
| 114 / 116 | Homolytic Cleavage | Low | Moderate | |
| 86 / 88 | Ring Contraction | Moderate | Low | |
| 53 | Ring Fragmentation | Low | Low |
Mechanistic Differentiators
-
The "Flanking" Effect: In 2,4-dichloropyrimidine , the C2-chlorine is flanked by two nitrogen atoms. The resulting C2 cation (after Cl loss) is destabilized by the adjacent electron-withdrawing nitrogens, making direct Cl loss less favorable compared to the C4 position.
-
Symmetry-Driven Stability: In 4,6-dichloropyrimidine , both chlorines are at positions equivalent to the C4 position of the 2,4-isomer. The loss of HCl is often more facile, leading to a higher abundance of the m/z 113 fragment relative to the parent ion.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic dichloropyrimidine, highlighting the Critical Control Points (CCP) for isomer differentiation.
Caption: Figure 1. ESI-MS/MS fragmentation cascade.[2][3][4] The ratio of m/z 113 to m/z 149 is a key differentiator between isomers.
Experimental Protocol: Validated Differentiation Method
Since fragmentation patterns can be instrument-dependent (Collision Energy sensitivity), chromatographic separation is the primary method for definitive identification, supported by MS/MS confirmation.
Method Parameters (LC-MS/MS)
This protocol utilizes a high-polarity C18 column to exploit the dipole moment differences between the isomers.
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: Waters XSelect HSS T3 (High Strength Silica), 2.1 x 100 mm, 2.5 µm.
-
Why: The T3 bonding technology retains polar small molecules better than standard C18, essential for separating these small, relatively polar heterocycles.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-8 min: 5%
60% B -
8-10 min: 95% B (Wash)
-
MS Source Settings (ESI Positive)
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 35 arb units
-
Scan Mode: MRM (Multiple Reaction Monitoring) for quantitation; Product Ion Scan for qualification.
Expected Results & Decision Logic
The 2,4-dichloropyrimidine is significantly more polar due to its asymmetric dipole vectors.
-
Retention Time (RT): 2,4-Dichloro elutes earlier than 4,6-Dichloro.
-
Resolution (
): Expect using the HSS T3 column.
Caption: Figure 2. Decision tree for isomer identification combining chromatographic retention and MS fragmentation ratios.
References
-
NIST Mass Spectrometry Data Center. "Pyrimidine, 2,4-dichloro- Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link]
-
Wang, Y., et al. "ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides." Analytical Chemistry, 2002.[5] Available at: [Link]
-
WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec, 2021. Available at: [Link]
- Gross, J. H. "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions." Springer, 2017. (General reference for RDA mechanisms in heterocycles).
Sources
HPLC Method Development for 2-(3-Bromophenyl)-4,6-dichloropyrimidine Purity Analysis: A Comparative Guide
As a Senior Application Scientist, the most common pitfall I observe in chromatographic method development for halogenated pharmaceutical intermediates is an over-reliance on standard C18 chemistry. When analyzing complex, highly functionalized building blocks like 2-(3-Bromophenyl)-4,6-dichloropyrimidine , traditional hydrophobic retention mechanisms often fail to provide the selectivity required to separate closely related synthetic impurities.
This guide objectively compares the performance of standard C18 stationary phases against Biphenyl phases for the purity analysis of this specific pyrimidine derivative. By dissecting the causality behind stationary and mobile phase selections, this document provides a self-validating, field-ready protocol for analytical chemists and drug development professionals.
The Analytical Challenge: Halogenated Structural Analogs
2-(3-Bromophenyl)-4,6-dichloropyrimidine is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. During its synthesis, several structurally similar impurities are generated that must be tightly controlled:
-
Impurity A (Des-bromo analog): 2-Phenyl-4,6-dichloropyrimidine.
-
Impurity B (Regioisomer): 2-(4-Bromophenyl)-4,6-dichloropyrimidine.
Because these impurities differ only by the presence or position of a single bromine atom on an otherwise identical hydrophobic skeleton, their partition coefficients (
The Mechanistic Failure of C18
Standard C18 columns rely almost exclusively on London dispersion forces (hydrophobicity). When analyzing halogenated pyrimidines, the loss or positional shift of a single halogen atom does not sufficiently alter the molecule's overall hydrophobic footprint. Consequently, C18 phases typically result in critical co-elutions (1[1]).
The Biphenyl Advantage: Orthogonal Selectivity
To achieve baseline resolution, we must exploit the electronic properties of the molecule. The electron-withdrawing nature of the halogens (Br, Cl) creates an electron-deficient
A Biphenyl stationary phase features two sequential phenyl rings that can pivot to accommodate analyte geometry. This phase provides three distinct retention mechanisms lacking in C18:
- Interactions: The electron-rich biphenyl rings interact strongly with the electron-deficient rings of the analyte (2[2]).
-
Dipole-Dipole Interactions: The high polarizability of the bromine atom induces a strong dipole interaction with the stationary phase, easily distinguishing the brominated API from the des-bromo Impurity A.
-
Shape Selectivity: The steric clefts formed by the biphenyl ligands can distinguish between meta (3-bromo) and para (4-bromo) substitution patterns, resolving Impurity B (3[3]).
Method Logic & Workflow Visualization
The choice of mobile phase is just as critical as the column. Methanol (MeOH) must be used instead of Acetonitrile (MeCN). Acetonitrile contains a carbon-nitrogen triple bond with its own
Logical workflow for resolving halogenated pyrimidine impurities via stationary and mobile phases.
Comparative Performance Data
To objectively demonstrate the superiority of the Biphenyl/Methanol system, a resolution mixture containing the API, Impurity A, and Impurity B was analyzed under optimized gradient conditions for both column chemistries.
| Chromatographic Parameter | Standard C18 Column (MeCN/Water) | Biphenyl Column (MeOH/Water) |
| API Retention Time ( | 8.4 min | 11.2 min |
| Resolution: API vs. Impurity A | 1.1 (Critical Co-elution) | 3.4 (Baseline Resolution) |
| Resolution: API vs. Impurity B | 0.8 (Severe Co-elution) | 2.8 (Baseline Resolution) |
| API Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) |
Data Interpretation: The C18 column fails to meet the standard pharmaceutical requirement of
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) as a strict gating mechanism. If the system fails to meet the SST criteria, the protocol dictates an automatic halt, preventing the generation of false purity data.
Step 1: Mobile Phase & System Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Low pH suppresses the ionization of any trace silanols on the silica support, preventing secondary interactions that cause peak tailing).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.
-
Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.
-
Equilibration: Flush the column with 10 column volumes of the starting gradient composition (e.g., 40% B).
Step 2: Sample Preparation (Preventing Solvent Shock)
-
Diluent: 50:50 Methanol:Water.
-
Causality: Never dissolve the sample in 100% organic solvent. Injecting a strong solvent plug into a highly aqueous initial mobile phase causes "solvent shock," leading to severe peak fronting and band broadening. Matching the diluent to the initial mobile phase conditions ensures sharp, symmetrical peaks.
Step 3: System Suitability Testing (The Validation Gate)
Before running unknown samples, inject the Resolution Standard (API spiked with 0.5% Impurity A and Impurity B).
-
Acceptance Criteria:
-
Resolution (
) between API and Impurity A must be . -
Tailing factor (
) for the API must be . -
%RSD of API peak area over 5 replicate injections must be
.
-
-
Validation Logic: If
, it indicates either column degradation (loss of bonded phase) or an error in mobile phase preparation (e.g., accidental use of MeCN instead of MeOH). The run must be aborted and investigated.
Step 4: Sequence Execution & Bracketing
Execute the sample sequence using a bracketing standard approach:
-
Blank (Diluent)
-
SST Injections (x5)
-
Unknown Samples (x10)
-
Continuing Calibration Verification (CCV) Standard
-
Unknown Samples (x10)
-
CCV Standard
-
Validation Logic: The CCV standards ensure that retention times have not drifted and detector response has not degraded during the sample run, proving the method remained stable from the first to the last injection.
Conclusion
For the purity analysis of highly halogenated, aromatic intermediates like 2-(3-Bromophenyl)-4,6-dichloropyrimidine, standard C18 columns are fundamentally mismatched to the analytical challenge. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analysts can unlock powerful
References
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases, Chrom
- Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma, PubMed (NIH),
- Why biphenyl is replacing C18 in HPLC, Select Science,
- Method development for the HPLC analysis of biphenyltetrols, BenchChem,
Sources
Comparing reactivity of 2-(3-Bromophenyl) vs 2-(4-Bromophenyl) pyrimidine isomers
This guide provides an in-depth technical comparison of 2-(3-bromophenyl)pyrimidine (the meta isomer) and 2-(4-bromophenyl)pyrimidine (the para isomer). It is designed for medicinal chemists and process engineers selecting the optimal scaffold for drug discovery campaigns.
Executive Summary
The choice between the 3-bromophenyl (meta) and 4-bromophenyl (para) isomers of 2-phenylpyrimidine is rarely arbitrary. While both serve as electrophilic partners in cross-coupling, their reactivity profiles diverge significantly due to the electronic influence of the pyrimidine ring.
-
2-(4-Bromophenyl)pyrimidine: The "Activated" Isomer. The bromine atom is in direct conjugation with the electron-deficient pyrimidine ring. It exhibits faster oxidative addition rates in Pd-catalyzed couplings but lower solubility due to efficient crystal packing.
-
2-(3-Bromophenyl)pyrimidine: The "Inductive" Isomer. The bromine is electronically decoupled from the pyrimidine's mesomeric withdrawal. It displays slower reaction kinetics but typically offers superior solubility and distinct vector orientation for structure-based drug design (SBDD).
Electronic Profiling & Mechanistic Insight
To understand the reactivity difference, one must analyze the perturbation of the C-Br bond by the pyrimidine moiety. The pyrimidine ring at the C2 position acts as a strong electron-withdrawing group (EWG).
The Hammett & Resonance Effect[1]
-
Para-Isomer (4-Br): The pyrimidine ring exerts both a strong inductive effect (
) and a mesomeric effect ( ). Resonance structures allow the negative charge density from the phenyl ring to delocalize onto the pyrimidine nitrogens. This significantly lowers the electron density at the C-Br bond, lowering the activation energy for oxidative addition by nucleophilic catalysts like Pd(0). -
Meta-Isomer (3-Br): The bromine is located at the nodal point of the resonance system. The pyrimidine exerts only an inductive effect (
). The C-Br bond retains higher electron density compared to the para-isomer, making it less electrophilic.
Visualization: Electronic Activation Pathways
The following diagram illustrates the resonance contribution that activates the para-isomer but is absent in the meta-isomer.
Figure 1: Mechanistic divergence in Palladium-catalyzed oxidative addition driven by resonance stabilization.
Reactivity Comparison Matrix
The following data summarizes the performance of each isomer across key synthetic transformations.
| Feature | 2-(4-Bromophenyl)pyrimidine (Para) | 2-(3-Bromophenyl)pyrimidine (Meta) | Experimental Implication |
| Suzuki Coupling Rate | High ( | Medium ( | The Para isomer may require lower catalyst loading (0.5 mol%) or milder temperatures than the Meta isomer. |
| Buchwald-Hartwig | Excellent | Good | Para isomer is superior for coupling with weak nucleophiles (e.g., amides, carbamates) due to higher electrophilicity. |
| Lithium-Halogen Exchange | Unstable (Prone to dimerization) | Moderately Stable | The Para-lithio species places the nucleophilic carbon in conjugation with the electrophilic pyrimidine, increasing risk of intermolecular attack. |
| Solubility (DMSO/MeOH) | Low (High Crystallinity) | High | Meta isomer is preferred for high-concentration flow chemistry or solution-phase library generation. |
| Melting Point | High (>160 °C typical) | Lower (<120 °C typical) | Para isomer is easier to purify via recrystallization; Meta often requires chromatography. |
Experimental Protocols
A. Optimized Suzuki-Miyaura Coupling
Context: This protocol is self-validating. The use of a boronic ester and a mild base prevents hydrolytic degradation of the pyrimidine ring.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
R-Boronic Acid Pinacol Ester (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.03 equiv) - Chosen for resistance to pyrimidine coordination.
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Ester, and K₂CO₃. Seal and purge with N₂ for 5 minutes. This is critical; oxygen poisons the Pd(0) species, which is more sensitive when reacting with the slower meta isomer.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly against a counter-flow of N₂.
-
Solvation: Add sparged Dioxane/Water mixture via syringe.
-
Reaction:
-
For 4-Bromo (Para): Heat to 80 °C for 2-4 hours.
-
For 3-Bromo (Meta): Heat to 95 °C for 6-12 hours.
-
Checkpoint: Monitor via LCMS. The Para isomer typically shows >95% conversion within 2 hours. The Meta isomer may show a stalled intermediate; if so, add 0.01 equiv fresh catalyst.
-
-
Workup: Filter through Celite to remove Pd black. Partition between EtOAc and Brine. The Para product often precipitates upon cooling the organic layer, allowing filtration-based isolation. The Meta product usually requires flash column chromatography (Hexane/EtOAc).
B. Lithium-Halogen Exchange (Warning)
Critical Note: Traditional n-BuLi exchange is risky due to nucleophilic attack on the pyrimidine C-N double bond. Recommended Alternative: Turbo-Grignard (iPrMgCl[1]·LiCl) exchange.[1][2]
-
Dissolve substrate in THF at -20 °C (not -78 °C, as the rate is too slow).
-
Add iPrMgCl[2]·LiCl (1.1 equiv).
-
Stir for 30 min.
-
Quench immediately with electrophile.
-
Observation: The 3-bromo isomer tolerates this exchange better. The 4-magnesio species has a higher tendency to undergo dimerization or ring-opening due to resonance transmission of the anion into the pyrimidine ring.
-
Strategic Selection in Drug Design
When designing a library, the choice of isomer dictates the vector of the substituents.
-
Linear Geometry (Para): Extends the molecule along the axis. Ideal for reaching deep into hydrophobic pockets (e.g., the "gatekeeper" residue in Kinase inhibitors).
-
Kinked Geometry (Meta): Introduces a 120° bend. Ideal for macrocyclization strategies or for wrapping around a protein residue.
Figure 2: Decision matrix for isomer selection based on structural and synthetic requirements.
References
-
Electronic Effects in Suzuki Coupling
- Comparison of reactivity in Suzuki-Miyaura coupling of haloarenes.
-
Source: BenchChem Technical Report.[3] (Extrapolated from general EWG trends).
-
Hammett Constants for Pyrimidines
-
Synthetic Protocols & Yields
- Design, synthesis and biological evaluation of novel pyrimidine deriv
-
Source: Asian Journal of Research in Chemistry.
-
Lithium-Halogen Exchange on Heterocycles
- Halogen–Metal Exchange on Bromoheterocyclics.
-
Source: Molecules 2012, 17, 12225-12237. Link
Sources
Crystal structure analysis of 2-aryl-4,6-dichloropyrimidine derivatives
A Comparative Guide to the Crystal Structure Analysis of 2-Aryl-4,6-Dichloropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical properties and its interactions with biological targets. This guide provides an in-depth comparative analysis of the crystal structures of 2-aryl-4,6-dichloropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. By examining the interplay of molecular conformation and intermolecular interactions, we can glean insights into their structure-activity relationships (SAR) and guide the rational design of future therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] The 2,4,6-trisubstituted pyrimidine motif, in particular, offers a versatile platform for creating libraries of compounds with diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2] The introduction of an aryl group at the 2-position and chlorine atoms at the 4- and 6-positions creates a unique electronic and steric environment, making these derivatives attractive for targeting a range of biological macromolecules. The chlorine atoms, for instance, can act as leaving groups for further functionalization via nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile generation of diverse analogs.[1][3]
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of 2-aryl-4,6-dichloropyrimidine derivatives is typically achieved through well-established cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method, enabling the efficient formation of the C-C bond between the pyrimidine core and the aryl substituent.[2][4] This reaction offers a high degree of functional group tolerance and generally proceeds with good to excellent yields.[2]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add the desired arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., K₃PO₄ or Na₂CO₃).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. Microwave irradiation can significantly shorten the reaction time.[2]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-4,6-dichloropyrimidine derivative.
The choice of catalyst, base, and solvent can influence the reaction outcome, and optimization may be necessary for specific substrates.[4]
Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis
The crystal structure of a molecule provides a wealth of information about its conformation, intermolecular interactions, and packing in the solid state. These features are crucial for understanding a compound's physicochemical properties, such as solubility and melting point, and its biological activity.
Methodology for Crystal Structure Determination
-
Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing single crystals of 2-aryl-4,6-dichloropyrimidine derivatives is slow evaporation of a saturated solution of the compound in a suitable organic solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).[5][6]
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 or 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Comparative Analysis of Crystal Structures
While a comprehensive database for a wide range of 2-aryl-4,6-dichloropyrimidine derivatives is not available in a single source, we can synthesize findings from various studies to draw comparative insights. The nature of the aryl substituent plays a pivotal role in determining the overall crystal packing.
Table 1: Representative Crystallographic Data for Pyrimidine Derivatives
| Compound | Space Group | Key Intermolecular Interactions | Dihedral Angle (Pyrimidine-Aryl) | Reference |
| 2,4-Dichloropyrimidine | P2₁/c | C-H···N | N/A | [7] |
| 2-Amino-4,6-dichloropyrimidine | - | N-H···N | N/A | [8] |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | Monoclinic | N-H···N, N-H···O, C-H···O | 56.18° | [5] |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide | Monoclinic | N-H···N, N-H···O, π-π stacking | 71.10° | [6] |
Note: Direct crystallographic data for a series of 2-aryl-4,6-dichloropyrimidines is limited in the provided search results. This table presents data for related pyrimidine structures to illustrate the types of interactions and conformational features observed.
The Influence of the Aryl Substituent on Molecular Conformation and Packing
The orientation of the aryl ring relative to the pyrimidine core, defined by the dihedral angle, is a critical conformational parameter. This angle is influenced by the steric bulk and electronic nature of the substituents on the aryl ring. For instance, bulky ortho-substituents on the aryl ring would likely lead to a larger dihedral angle to minimize steric hindrance.
Intermolecular interactions are the driving force behind the formation of specific crystal packing motifs. In 2-aryl-4,6-dichloropyrimidine derivatives, a variety of non-covalent interactions can be expected:
-
Hydrogen Bonding: While the parent 2-aryl-4,6-dichloropyrimidine lacks classical hydrogen bond donors, derivatives with amino or other hydrogen-bonding groups can form robust hydrogen-bonded networks.[9][10][11] For instance, N-H···N and N-H···O interactions are commonly observed in related amino- and acetamido-pyrimidine structures, often leading to the formation of well-defined synthons like the R²₂(8) ring motif.[6][10]
-
Halogen Bonding: The chlorine atoms on the pyrimidine ring can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.
-
π-π Stacking: The aromatic nature of both the pyrimidine and the aryl rings allows for π-π stacking interactions, which play a significant role in stabilizing the crystal structure. Offset π-π stacking is a common motif observed in such systems.[6]
-
C-H···π and C-H···Cl Interactions: These weaker interactions also contribute to the overall stability of the crystal lattice.
The interplay of these interactions determines the final three-dimensional architecture of the crystal.
Caption: Interplay of molecular structure and intermolecular forces in the crystal packing of 2-aryl-4,6-dichloropyrimidine derivatives.
Structure-Property Relationships: From Crystal Packing to Biological Activity
The arrangement of molecules in the solid state has a profound impact on the macroscopic properties and biological function of a compound.
Influence on Physicochemical Properties
-
Solubility: The strength and nature of intermolecular interactions in the crystal lattice influence the lattice energy. A higher lattice energy generally corresponds to lower solubility, a critical parameter for drug formulation and bioavailability.
-
Melting Point: A more efficiently packed crystal with stronger intermolecular interactions will have a higher melting point.
-
Polymorphism: 2-Aryl-4,6-dichloropyrimidine derivatives may exhibit polymorphism, the ability to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physicochemical properties, which is a critical consideration in pharmaceutical development.
Correlation with Biological Activity
The conformation of a molecule in the solid state can provide a low-energy model for its conformation when bound to a biological target. By comparing the crystal structures of a series of analogs with their corresponding biological activities, it is possible to establish a structure-activity relationship (SAR). For example, the dihedral angle between the aryl and pyrimidine rings can influence how the molecule fits into the binding pocket of an enzyme or receptor. The presence and directionality of intermolecular interactions observed in the crystal can also provide clues about the key interactions required for biological activity.
For instance, studies on pyrimidine-based inhibitors have shown that specific hydrogen bonding patterns and the overall molecular shape are crucial for potent inhibition of target proteins.[12]
Caption: Workflow for establishing structure-activity relationships using crystal structure analysis.
Conclusion and Future Perspectives
The crystal structure analysis of 2-aryl-4,6-dichloropyrimidine derivatives provides invaluable insights into their solid-state behavior and potential for biological activity. By systematically varying the aryl substituent and analyzing the resulting changes in molecular conformation and intermolecular interactions, researchers can develop a deeper understanding of the structure-property relationships governing this important class of compounds. This knowledge is crucial for the rational design of new derivatives with optimized physicochemical properties and enhanced therapeutic efficacy. Future work in this area should focus on building a comprehensive crystallographic database for a diverse range of 2-aryl-4,6-dichloropyrimidine derivatives and correlating these structural data with a variety of biological and physical property measurements. Such efforts will undoubtedly accelerate the discovery and development of novel pyrimidine-based drugs and materials.
References
-
Unveiling the dual-state emissive behaviour of 4,6-diarylpyrimidin-2-amines through a plug-and-play approach. RSC Advances. [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
2,4-Dichloropyrimidine. Acta Crystallographica Section E. [Link]
-
Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCrData. [Link]
-
Intermolecular interactions in molecular crystals and their effect on thermally activated delayed fluorescence of helicene-based emitters. Journal of Materials Chemistry C. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
-
Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. Acta Crystallographica Section E. [Link]
-
Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. [Link]
-
Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides. Acta Crystallographica Section E. [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]
-
Crystal structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine. Nature. [Link]
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the dual-state emissive behaviour of 4,6-diarylpyrimidin-2-amines through a plug-and-play approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts | MDPI [mdpi.com]
- 11. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Comparison of 4,6-dichloro vs 2,4-dichloro pyrimidine scaffold reactivity
Navigating Pyrimidine Reactivity: A Comparative Guide to 4,6-Dichloro vs. 2,4-Dichloro Scaffolds
Pyrimidines are privileged pharmacophores in drug discovery. Functionalizing the pyrimidine core via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling is a cornerstone of medicinal chemistry. However, the choice of starting scaffold—specifically 2,4-dichloropyrimidine versus 4,6-dichloropyrimidine—dictates the synthetic strategy, reaction conditions, and downstream regioselectivity. As an application scientist, I frequently observe researchers struggling with unexpected regioisomers or over-substitution when scaling these reactions.
This guide provides a deep mechanistic comparison and field-proven protocols to help you harness the reactivity of both scaffolds predictably.
Mechanistic Overview: Electronic Landscape and Selectivity
The pyrimidine ring is highly electron-deficient due to its two electronegative nitrogen atoms, making it an excellent substrate for SNAr[1]. However, the spatial arrangement of the chlorine leaving groups fundamentally alters the reaction pathway.
2,4-Dichloropyrimidine (The Asymmetric Scaffold): In 2,4-dichloropyrimidines, the C4 and C2 positions compete for nucleophilic attack. Generally, the C4 position is significantly more reactive than the C2 position (reactivity order: C4 > C2 >> C5)[1][2]. This inherent C4-selectivity is driven by the stability of the intermediate: attack at C4 forms a highly stabilized para-quinoid Meisenheimer intermediate, whereas attack at C2 forms a less stable ortho-quinoid intermediate[1]. Furthermore, Density Functional Theory (DFT) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position when the ring is unsubstituted at C6[3].
However, this selectivity can be inverted. Introducing an electron-donating group (EDG) at the C6 position (e.g., methoxy or methylamine) shifts the LUMO distribution, making the C2 position equally or more susceptible to attack, resulting in C2-selective displacement[3].
4,6-Dichloropyrimidine (The Symmetric Scaffold): Conversely, 4,6-dichloropyrimidine presents two chemically equivalent reactive centers (C4 and C6)[4]. This symmetry completely eliminates regioselectivity concerns during the initial substitution. The synthetic challenge here shifts from regiocontrol to chemocontrol (mono- vs. di-substitution). The first nucleophilic substitution (especially with amines) introduces an electron-donating group into the pyrimidine system via resonance. This significantly increases the electron density of the ring, effectively deactivating the remaining chlorine atom toward further SNAr[4]. Consequently, di-substitution requires forcing conditions, such as elevated temperatures or microwave irradiation[4].
Mechanistic logic governing SNAr regioselectivity and chemoselectivity in pyrimidine scaffolds.
Comparative Data: Quantitative Reactivity Profiles
To translate these mechanistic principles into practical application, the following tables summarize the expected outcomes and required conditions for both scaffolds based on empirical data.
Table 1: Regioselectivity and Conditions for 2,4-Dichloropyrimidine
| Substrate | Nucleophile | Conditions | Major Product | Mechanistic Rationale |
| 2,4-Dichloropyrimidine | Aliphatic Amines | K₂CO₃, DMAc, rt, 1h | C4-substituted (>90%) | LUMO localized at C4; highly stable para-quinoid intermediate[1][3]. |
| 2,4-Dichloro-6-methoxypyrimidine | Amines | Base, Elevated Temp | C2-substituted | C6-EDG shifts LUMO to C2, reversing classical selectivity[3]. |
| 2,4-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C | C4-substituted | Oxidative addition strongly favors the more activated C4-Cl bond[1][2]. |
Table 2: Chemoselectivity Profiles for 4,6-Dichloropyrimidine
| Reaction Phase | Nucleophile Equivalents | Temperature | Typical Yield | Mechanistic Rationale |
| Mono-substitution | 1.0 - 1.05 equiv | 0 °C to Room Temp | >85% | Equivalent reactive centers; low temperature prevents over-reaction[4]. |
| Di-substitution | > 2.5 equiv | 120 °C - 140 °C | 70-90% | First amine donates electrons via resonance, deactivating the ring; requires high thermal energy[4]. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By strictly controlling stoichiometry and temperature, the intrinsic electronic properties of the scaffolds are leveraged to dictate the outcome, minimizing the need for complex chromatographic separations.
Standardized workflow for regioselective and chemoselective pyrimidine functionalization.
Protocol A: Highly Regioselective C4-Amination of 2,4-Dichloropyrimidine
Objective: Isolate the C4-substituted product while actively suppressing C2-amination.
-
Reagent Preparation: In a dry, round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous N,N-Dimethylacetamide (DMAc) or DMF (4.0 mL)[1].
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 mmol). Causality: K₂CO₃ acts as an insoluble acid scavenger, neutralizing the HCl byproduct without acting as a competing soluble nucleophile.
-
Nucleophile Introduction: Slowly add the desired aliphatic secondary amine (1.05 mmol) dropwise at 0 °C. Causality: A slight excess ensures complete conversion, while 0 °C initiation mitigates exothermic degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Causality: The C4 position is highly activated; heating is unnecessary and would only provide the activation energy required to promote undesired C2-substitution[2].
-
Validation & Workup: Monitor by LC-MS. Upon complete consumption of the starting material, quench with ice water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMAc, dry over Na₂SO₄, and concentrate. The crude product is typically >95% the C4-isomer.
Protocol B: Controlled Mono-substitution of 4,6-Dichloropyrimidine
Objective: Achieve mono-amination while preventing the formation of the di-substituted byproduct.
-
Reagent Preparation: Dissolve 4,6-dichloropyrimidine (1.0 mmol) in ethanol or isopropanol (5.0 mL). Causality: Protic solvents stabilize the leaving chloride ion, facilitating the SNAr process at lower temperatures.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base that remains homogeneous in alcoholic solvents, ensuring smooth kinetics.
-
Nucleophile Introduction: Add the primary or secondary amine (1.0 mmol) precisely. Causality: Strict 1:1 stoichiometry is your primary defense against di-substitution[4].
-
Reaction: Stir at 0 °C for 30 minutes, then slowly warm to room temperature. Do not exceed 25 °C.
-
Validation & Workup: Monitor by TLC. The mono-substituted product will appear as a highly UV-active spot with a lower Rf than the starting material. Concentrate the solvent under reduced pressure, resuspend in dichloromethane, wash with water, dry, and concentrate.
Strategic Recommendations
When designing a synthetic route, the choice between these scaffolds should be dictated by the final target's substitution pattern:
-
Use 2,4-dichloropyrimidine when you need differentiated functional groups at the 2- and 4-positions. The inherent reactivity difference allows for sequential, orthogonal functionalization (e.g., first at C4 via SNAr at room temperature, then at C2 using elevated heat or palladium catalysis)[1][2].
-
Use 4,6-dichloropyrimidine when synthesizing symmetric di-substituted pyrimidines, or when you need a mono-substituted product with a remaining, highly stable chlorine atom that will not inadvertently react during subsequent downstream transformations[4].
References
1.3 - WuXi AppTec 2. 4 - BenchChem 3.2 - BenchChem 4.1 - ACS Publications
Sources
Spectroscopic Identification of Mono- vs. Di-Substituted Pyrimidine Products
This guide outlines a rigorous, evidence-based approach for distinguishing mono- and di-substituted pyrimidine products, specifically focusing on the common challenge of regioselectivity (e.g., C2 vs. C4 substitution) in medicinal chemistry.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists
Executive Summary: The Regioselectivity Challenge
In drug discovery, pyrimidines are ubiquitous scaffolds (e.g., kinase inhibitors). A critical synthetic juncture is the nucleophilic aromatic substitution (
-
The Problem: Reactions often yield a mixture of C4-mono , C2-mono , and C2,4-di substituted products.
-
The Ambiguity: Mono-substituted isomers (C2 vs. C4) have identical masses and similar polarities, rendering standard LC-MS insufficient for structural assignment.
-
The Solution: A hierarchical spectroscopic workflow combining Mass Spectrometry (for stoichiometry) and 2D NMR (for regiochemistry).
Strategic Identification Workflow
The following decision tree illustrates the logic for determining substitution patterns.
Figure 1: Hierarchical workflow for structural elucidation of pyrimidine derivatives.
Mass Spectrometry: Stoichiometry & Halogen Count
Before NMR, MS provides the first filter. This is particularly effective when starting materials are chlorinated (e.g., 2,4-dichloropyrimidine).
| Feature | Mono-Substituted Product | Di-Substituted Product |
| Precursor | 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Halogen Content | Contains 1 Chlorine atom. | Contains 0 Chlorine atoms.[1] |
| Isotope Pattern | Distinct 3:1 ratio for | No significant |
| Fragmentation | Loss of Cl radical ( | Fragmentation dominated by substituent loss (e.g., dealkylation). |
Expert Insight: If using Bromine, the isotope ratio is 1:1 (
Deep Dive: NMR Spectroscopy
NMR is the definitive tool for assigning regiochemistry (C2 vs. C4).
A. Proton ( ) NMR Signatures
The pyrimidine ring protons (H5 and H6) are the primary reporters.[2]
-
H5: Typically a doublet (
) or dd, located upfield (~6.5 - 7.5 ppm). -
H6: Typically a doublet (
), located downfield (~8.0 - 8.5 ppm) due to proximity to N1. -
Coupling (
): The coupling constant between H5 and H6 is characteristic, usually 4.5 – 6.0 Hz .
Differentiation Logic:
-
Di-substituted (Symmetric): If the same nucleophile is at C2 and C4, the spectra may look simplified, but the electronic environments of C2 and C4 are different, so signals will rarely be perfectly equivalent unless the molecule has a
axis of symmetry (rare for 2,4-subs). -
Mono-substituted (C4 vs. C2):
-
C4-Substitution: The electronegative halogen at C2 remains. H6 is deshielded by the adjacent N1 and the C2-Cl.
-
C2-Substitution: The halogen at C4 remains. The substituent at C2 pushes electron density into the ring.
-
B. The "Smoking Gun": 2D NMR (HMBC & NOESY)
When chemical shifts are ambiguous, 2D correlations provide irrefutable proof.
1. NOESY (Nuclear Overhauser Effect Spectroscopy)
This measures spatial proximity (< 5 Å).
-
C4-Substituent: The protons of the nucleophile (e.g.,
) are spatially close to H5 of the pyrimidine ring. Strong NOE observed. -
C2-Substituent: The nucleophile is flanked by N1 and N3. It is spatially distant from H5 and H6. No (or very weak) NOE to ring protons.
2. HMBC (Heteronuclear Multiple Bond Correlation)
This traces 2-bond (
-
Experiment: Look for correlations from the Nucleophile's
-protons to the Pyrimidine Ring Carbons . -
C4-Product: Nucleophile protons correlate to C4 .
-
Validation: The C4 carbon also shows a strong
correlation to H5 .
-
-
C2-Product: Nucleophile protons correlate to C2 .[4]
-
Validation: The C2 carbon shows
correlations to H6 , but usually no correlation to H5 (which is , too far).
-
Figure 2: HMBC Logic for distinguishing C2 vs C4 substitution. The convergence of correlations on C4 is the key differentiator.
Experimental Protocol: Characterization of Products
Materials
-
Solvent: DMSO-
is preferred over for polar pyrimidines to prevent aggregation and ensure sharp peaks. -
Concentration: ~10-20 mg/mL for clear 2D spectra.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of isolated product in 0.6 mL DMSO-
. Filter if any solids remain. -
1H NMR Acquisition:
-
Acquire standard 1H spectrum (16 scans).
-
Integrate the pyrimidine doublet (H5) and doublet/singlet (H6).
-
Check for exchangeable protons (NH) which may be broad;
shake can confirm.
-
-
1D NOE (Selective) or 2D NOESY:
-
Irradiate the
-protons of the substituent group. -
Observe the aromatic region (6.0 - 9.0 ppm).
-
Result: Enhancement of the H5 doublet confirms C4-substitution .
-
-
HMBC Acquisition:
-
Set optimization for long-range coupling to 8 Hz (
). -
Locate the carbon signal that correlates to the substituent protons.[5]
-
Check if that specific carbon also correlates to H5 (indicates C4) or H6 (indicates C2/C4).
-
Data Comparison Table (Example: 4-chloropyrimidine derivative)
| Signal | C4-Substituted Product (Expected) | C2-Substituted Product (Expected) |
| H-5 Signal | Doublet (~6.5 ppm) | Doublet (~6.8 ppm) |
| NOE Correlation | Strong NOE between Subst-H and H-5 | No NOE between Subst-H and H-5 |
| HMBC (Subst-H) | Correlates to C4 (~163 ppm) | Correlates to C2 (~160 ppm) |
| HMBC (H-5) | Correlates to C4 (Strong | No correlation to C2 (Weak |
References
-
WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1][6] [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022. [Link]
-
Chemistry LibreTexts. HMBC: Heteronuclear Multiple Bond Correlation. [Link]
-
ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. [Link]
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Bromophenyl)-4,6-dichloropyrimidine
Topic: Personal Protective Equipment & Safe Handling Guide for 2-(3-Bromophenyl)-4,6-dichloropyrimidine
Executive Safety Summary & Chemical Identity
Compound Identity:
The "Why" Behind the Hazard (Expertise Insight):
This compound is not merely a generic "irritant." It belongs to the class of electrophilic halogenated heterocycles . The chlorine atoms at positions 4 and 6 are highly activated toward Nucleophilic Aromatic Substitution (
-
Biological Risk: Upon contact with biological tissue, these electrophilic sites can alkylate skin proteins (nucleophiles like cysteine or lysine residues), leading to severe contact dermatitis and potential skin sensitization .
-
Chemical Risk: The compound is moisture-sensitive.[1] Hydrolysis releases hydrogen chloride (HCl) gas, which is corrosive to the respiratory tract and eyes.
Self-Validating Safety Rule: If you smell an acrid, acidic odor upon opening the container, hydrolysis has occurred.[1][2] Treat the container as an HCl gas source.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE selection depends on the specific operational context.
| Operational Context | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Retrieval (Closed Container) | Double Nitrile Gloves (min 0.11 mm thickness).[1][2] Inspect for pinholes. | Safety Glasses with side shields. | Standard Lab Coat (Cotton/Poly blend). | Not required if container is sealed. |
| Weighing & Transfer (Solid Handling) | Double Nitrile OR Nitrile over Latex . Change outer glove immediately if contaminated. | Chemical Safety Goggles (tight-fitting).[1] Face shield recommended if handling >5g. | Lab Coat + Disposable Tyvek® Sleeves to bridge glove gap. | N95/P2 Particulate Respirator (minimum). If powder is fine/dusty, use P100. |
| Reaction Setup (Solvent Handling) | Laminate Film (Silver Shield®) or Viton® gloves if using penetrating solvents (DCM, THF). | Chemical Safety Goggles . | Chemical-Resistant Apron over Lab Coat.[1] | Fume hood is primary control. If outside hood: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] |
| Spill Cleanup | Laminate Film (Silver Shield®) . Standard nitrile degrades rapidly in halogenated solvents. | Full-Face Respirator with OV/AG/P100 cartridges.[1] | Tyvek® Coveralls (Type 5/6). | Full-Face Respirator mandatory.[1] |
Engineering Controls & Containment
Primary Barrier: Chemical Fume Hood.
-
Requirement: Maintain a face velocity of 0.5 m/s (100 fpm) .
-
Setup: Work at least 6 inches inside the sash.
-
Moisture Control: Since the compound hydrolyzes to release HCl, store and weigh under an inert atmosphere (Nitrogen/Argon) if possible. If a glovebox is unavailable, minimize exposure time to ambient humidity.
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Check
-
Verify Ventilation: Check the fume hood monitor.
-
Prepare Decontamination Solution: Prepare a beaker of 10% aqueous Sodium Carbonate (
) or dilute Sodium Hydroxide. This will neutralize any hydrolyzed HCl or active electrophile on tools. -
Staging: Place a disposable weighing boat and a clean spatula inside the hood.
Phase 2: Weighing & Transfer
-
Don PPE: Put on double gloves and Tyvek sleeves.
-
Open Container: Open the vial inside the fume hood.
-
Caution: If the cap is stuck, do not force it near your face. The threads may be corroded by HCl.
-
-
Transfer: Use a static-free spatula.[1] Avoid creating dust.[4][5][6][7]
-
Seal: Immediately recap the stock container. Wrap the cap with Parafilm to prevent moisture ingress during storage.
Phase 3: Reaction & Quenching
-
Solvent Choice: When dissolving, avoid protic solvents (Methanol, Ethanol) initially if the reaction requires anhydrous conditions, as they can compete with the nucleophile.
-
Quenching: Upon completion, quench the reaction mixture slowly.
Emergency Response Scenarios
Scenario A: Skin Contact (Solid or Solution)
-
Immediate Action: Do not wipe. Wiping drives the chemical into the pores.
-
Flush: Rinse with copious amounts of water for 15 minutes .
-
Neutralize: Wash with a mild soap (pH neutral). Avoid organic solvents (Ethanol/Acetone) on skin, as they increase permeability.
-
Medical: Seek evaluation for potential sensitization.
Scenario B: Inhalation
-
Evacuate: Move to fresh air immediately.
-
Support: If breathing is difficult, oxygen may be required (administered by trained personnel).
-
Alert: The delayed effect of HCl inhalation (pulmonary edema) requires observation.
Visualizations
Figure 1: Risk Assessment & PPE Decision Logic
Caption: Decision tree for selecting appropriate protection based on the physical state and quantity of 2-(3-Bromophenyl)-4,6-dichloropyrimidine.
Figure 2: Safe Handling Workflow
Caption: Operational workflow ensuring containment and neutralization of electrophilic hazards.
Disposal Strategy
Waste Classification:
-
Primary Stream: Halogenated Organic Waste.
-
EPA Code (US): Likely D002 (Corrosive) if unneutralized; U-listed codes may apply depending on local regulations for halogenated aromatics.
Disposal Protocol:
-
Deactivation: Before disposal, treat the waste stream with a dilute basic solution (e.g., 5% NaOH) to hydrolyze any remaining C-Cl bonds on the pyrimidine ring, converting them to less toxic hydroxyls.[2]
-
Segregation: Do not mix with strong oxidizers or acids.[5]
-
Labeling: Clearly label as "Halogenated Organic Waste - Contains Bromine/Chlorine."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19735262 (5-(4-Bromophenyl)-4,6-dichloropyrimidine Analog Safety Data).[1][2] Retrieved from [Link]2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]2]
-
ChemSRC. 2-(3-Bromophenyl)-4,6-dichloropyrimidine - CAS 392324-50-4 Entry.[1][2][3] Retrieved from [Link]2]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]2]
Sources
- 1. 146533-41-7|5-(4-Bromophenyl)-4,6-dichloropyrimidine|BLD Pharm [bldpharm.com]
- 2. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. 392324-50-4_CAS号:392324-50-4_N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide - 化源网 [chemsrc.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
